Benzotriazole-1-carboxamidinium tosylate
Description
Properties
IUPAC Name |
benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPBDRUPTRGILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163853-10-9 | |
| Record name | Benzotriazole-1-carboxamidinium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzotriazole-1-carboxamidinium Tosylate
This technical guide provides a comprehensive overview of the synthesis protocol for Benzotriazole-1-carboxamidinium tosylate, a versatile reagent primarily utilized for the efficient conversion of amines to guanidines.[1][2][3][4][5] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overview and Physicochemical Properties
This compound, also known as BCAT, is a stable, non-hygroscopic, white solid.[1][6] It serves as a highly effective condensing reagent for the guanylation of primary and secondary amines under mild conditions, offering good to moderate yields.[1][3][4][6] This makes it a valuable tool in the synthesis of various biologically active compounds containing the guanidine moiety.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₅O₃S | [7][8] |
| Molecular Weight | 333.37 g/mol | [7][8] |
| Alternate Molecular Weight | 357.38 g/mol | [9] |
| Melting Point | 224-226 °C | [9] |
| Appearance | Fine white needles/White solid powder | [1][6][9] |
| Solubility | Water, Ethanol, Acetonitrile | [9] |
| CAS Number | 163853-10-9 | [7][8] |
Synthesis Protocol
The synthesis of this compound can be conveniently achieved through a one-pot reaction. An alternative, though less detailed in the provided literature, involves the reaction of benzotriazole-1-carboxamidine hydrochloride with tosyl chloride.[9] The more thoroughly described method is a modification of a previously reported procedure for a similar pyrazole-based reagent.[1][6]
Recommended Synthesis Procedure
This protocol involves the reaction of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane.[1][6]
Experimental Protocol:
-
Reactant Preparation: Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) are used.
-
Reaction Setup: The reactants are combined in 1,4-dioxane.
-
Reaction Condition: The mixture is refluxed.
-
Product Isolation: The product, this compound, precipitates as stable, non-hygroscopic, fine white needles.
-
Yield: A yield of 77% has been reported for this procedure.[1][6]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application in Guanidine Synthesis
This compound is primarily employed for the conversion of primary and secondary amines into their corresponding guanidines.[1][3][4][6] The reaction is noted for its facility and proceeds under mild conditions.[1][6]
General Experimental Protocol for Guanylation
-
Reactant Mixture: A mixture is prepared with one molar equivalent each of this compound and the desired amine.
-
Solvent and Base: The reaction is typically carried out in dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) at room temperature.[1][6] Alternatively, acetonitrile (CH₃CN) can be used as the solvent, or the reaction can be performed in the absence of a solvent.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Product Isolation:
-
When DMF is used as the solvent, the reaction mixture is diluted with diethyl ether (Et₂O), causing the crude guanidine product to precipitate. The precipitate is then collected, washed with Et₂O, and dried.[6]
-
The benzotriazole by-product is soluble in ether, facilitating easy separation.[1]
-
When CH₃CN is the solvent, the product precipitates during the reaction.[1]
-
-
Purification: The crude product can be further purified by recrystallization, for instance, from ethanol (EtOH).[6]
Application Workflow: Amine to Guanidine Conversion
This diagram outlines the process of converting an amine to a guanidine using this compound.
Caption: Workflow for the conversion of amines to guanidines using BCAT.
Quantitative Data on Guanidine Synthesis
The following table summarizes the reported yields and reaction times for the synthesis of various guanidines from their corresponding amines using this compound.
Table 2: Products of the Reaction of this compound with Amines [1]
| Amine | Product (Guanidinium Tosylate) | Yield (%) | Reaction Time (h) | Conditions |
| Dimethylamine | N,N'-Dimethylamine-1-carboxamidinium Tosylate | 69 | 5 | DMF, DIEA, RT |
| Piperidine | Piperidine-1-carboxamidinium Tosylate | 84 | 4-5 | Not specified |
| 4-Methoxyaniline | 4-Methoxyaniline-1-carboxamidinium Tosylate | 68 | 24 | Not specified |
| n-Butylamine | n-Butylamine-1-carboxamidinium Tosylate | 59 | 0.25 (15 min) | No solvent, 50 °C |
| Morpholine | Morpholine-4-carboxamidinium Tosylate | 86 | 24 | DMF, DIEA, RT |
| Hexylamine | Hexylamine-1-carboxamidinium Tosylate | 71 | 24 | Not specified |
| Pyrrolidine | Pyrrolidine-1-carboxamidinium Tosylate | 67 | 24 | Not specified |
| Aniline | Phenylguanidine salt | 68 | 5 days | CH₃CN, no DIEA |
RT = Room Temperature
Conclusion
This compound is a valuable and efficient reagent for the synthesis of guanidines from amines. The synthesis of the reagent itself is straightforward, with a reported yield of 77%. Its application in guanylation reactions is characterized by mild conditions and moderate to good yields across a range of amine substrates. This technical guide provides the essential protocols and data to facilitate its synthesis and use in a laboratory setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H15N5O3S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthetic Utility of Benzotriazole-1-carboxamidinium Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate has emerged as a significant reagent in modern organic synthesis, particularly for the efficient construction of guanidine moieties. Guanidines are a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the core function of this compound: its mechanism of action as a guanylating agent, detailed experimental protocols, and quantitative data to support its application in research and development.
Core Application: A Powerful Guanylating Agent
The primary role of this compound is to facilitate the conversion of primary and secondary amines into their corresponding guanidines.[1][2][3] This transformation is of high value in medicinal chemistry and drug development due to the prevalence of the guanidinium group in bioactive compounds. The reagent offers a mild and efficient method for this conversion, making it a valuable tool for synthetic chemists.[4][5]
The "mechanism of action" in this context is a chemical one, where the benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the amidinium group to a nucleophilic amine.[2] The reaction is versatile, accommodating a range of primary and secondary amines, including aromatic ones.[1][2]
General Reaction Scheme
The overall synthetic transformation involves the reaction of an amine with this compound, typically in the presence of a base, to yield the desired guanidine and benzotriazole as a byproduct.
Caption: General workflow for the guanylation of amines.
Quantitative Data: Reaction Yields
The efficiency of this compound as a guanylating agent has been demonstrated with a variety of amines, yielding moderate to good quantities of the corresponding guanidines.[1][2] The following table summarizes the reported yields for the reaction with different primary and secondary amines.
| Amine | Product | Yield (%) | Reaction Time |
| n-Butylamine | n-Butylguanidinium tosylate | 69 | 4-5 h |
| n-Hexylamine | n-Hexylguanidinium tosylate | 84 | 4-5 h |
| 4-Methoxyaniline | (4-Methoxyphenyl)guanidinium tosylate | 68 | 24 h |
| Cyclohexylamine | Cyclohexylguanidinium tosylate | 86 | 24 h |
| Pyrrolidine | N,N-Tetramethyleneguanidinium tosylate | 71 | 24 h |
| Piperidine | N,N-Pentamethyleneguanidinium tosylate | 67 | 24 h |
Data sourced from Katritzky et al. (1995).[1][2]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent use in the guanylation of an amine.
Synthesis of this compound
This protocol is adapted from the procedure described by Katritzky et al. (1995).[1][2]
Caption: Workflow for the synthesis of the title reagent.
Procedure:
-
A mixture of equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid is refluxed in 1,4-dioxane.
-
The reaction mixture is then cooled to room temperature, during which a precipitate forms.
-
The solid is collected by filtration.
-
The collected solid is washed sequentially with 1,4-dioxane and ether.
-
The final product is dried under vacuum to yield this compound as fine white needles.[1][2]
General Procedure for the Guanylation of Amines
The following is a general procedure for the reaction of an amine with this compound.[1][2]
Procedure:
-
To a solution of the amine in dimethylformamide (DMF), add one molar equivalent of this compound.
-
Add diisopropylethylamine (DIEA) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
The guanidinium tosylate product often precipitates from the reaction mixture.
-
The product can be isolated by filtration. The benzotriazole byproduct is soluble in ether, facilitating purification.[1][2]
Advantages and Applications in Drug Development
This compound offers several advantages over other guanylating reagents:
-
Mild Reaction Conditions: The reactions are typically carried out at room temperature, which is beneficial for complex and sensitive substrates.[4][5]
-
Good Yields: The reagent provides moderate to good yields for a variety of amines.[1][2]
-
Stable and Easy to Handle: The reagent is a stable, non-hygroscopic solid.[1][2]
-
Broad Substrate Scope: It is effective for both primary and secondary amines, including aromatic amines.[1][2][4]
The ability to efficiently synthesize guanidines under mild conditions makes this reagent a valuable asset in drug discovery and development, where the guanidinium moiety is a key feature in molecules targeting a range of biological targets.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of guanidines from amines. Its operational simplicity, mild reaction conditions, and good yields make it a superior choice for many synthetic applications. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Benzotriazole-1-carboxamidinium tosylate, a versatile reagent in organic synthesis. The information is compiled from peer-reviewed literature and chemical supplier data to assist researchers and professionals in its effective application.
Core Physicochemical Properties
This compound is a stable, non-hygroscopic, fine white crystalline solid.[1] It is primarily utilized as an efficient guanidinylating agent for the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.[1]
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₅O₃S | [2] |
| Molecular Weight | 333.37 g/mol | [2][3] |
| Appearance | Fine white needles/crystalline powder | [1] |
| Melting Point | 186-192 °C | |
| CAS Number | 163853-10-9 | [2] |
Solubility and Stability
Qualitative data indicates that this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Acetonitrile (CH₃CN).[1][4] The compound is described as a stable, non-hygroscopic solid, suggesting good shelf-life under standard laboratory conditions.[1]
Acidity (pKa)
Spectroscopic Data
Detailed spectral analyses are crucial for the characterization of this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are primary methods for the characterization of this compound. The data reported by Katritzky et al. is as follows[1]:
¹H NMR (DMSO-d₆, 300 MHz):
-
δ (ppm): 2.2 (s, 3H), 7.1 (d, 2H, J=7.9 Hz), 7.5 (d, 2H, J=8.1 Hz), 7.6-7.8 (m, 2H), 8.1-8.2 (m, 1H), 8.3-8.4 (m, 1H), 9.3 (s, 2H), 9.7 (s, 2H)
¹³C NMR (DMSO-d₆, 75 MHz):
-
δ (ppm): 20.8, 113.3, 120.0, 125.5, 126.1, 128.5, 130.2, 138.2, 145.4, 145.8, 153.2
IR and UV-Vis Spectroscopy
Specific IR and UV-Vis spectra for this compound are not widely published. However, the expected spectral features can be inferred from its constituent parts:
-
IR Spectrum : The spectrum would be a composite of the benzotriazole, carboxamidinium, and tosylate moieties. Key expected absorptions include N-H stretching from the amidinium group, C=N stretching, aromatic C-H and C=C stretching from the benzotriazole and tosyl groups, and strong S=O and S-O stretching from the tosylate anion.
-
UV-Vis Spectrum : The UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzotriazole ring system. Benzotriazole derivatives are known to absorb in the UV region.[8][9][10][11][12]
Experimental Protocols
The following are detailed experimental methodologies for the synthesis and application of this compound.
Synthesis of this compound
This protocol is adapted from the work of Katritzky et al.[1]
Materials:
-
Benzotriazole
-
Cyanamide
-
p-Toluenesulfonic acid (p-TSOH)
-
1,4-Dioxane
Procedure:
-
A mixture of molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid is prepared.
-
The mixture is refluxed in 1,4-dioxane.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated, yielding stable, non-hygroscopic, fine white needles.
Caption: Synthesis workflow for this compound.
General Procedure for the Guanidinylation of Amines
This reagent is effective for the conversion of various primary and secondary amines to their corresponding guanidines.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ether
Procedure:
-
To a solution of the amine and one molar equivalent of diisopropylethylamine (DIEA) in DMF, add one molar equivalent of this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ether to precipitate the guanidinium tosylate salt.
-
The precipitate can be collected by filtration, washed with ether, and dried.
Caption: Experimental workflow for the guanidinylation of amines.
Logical Relationships in Reactivity
The utility of this compound as a guanidinylating agent stems from the good leaving group ability of benzotriazole.
Caption: Mechanism of the guanidinylation reaction.
Conclusion
This compound is a highly effective and convenient reagent for the synthesis of guanidines from amines. Its stability, ease of handling, and the mild reaction conditions required for its use make it a valuable tool in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where the guanidine moiety is a common structural feature. This guide provides the core physicochemical data and experimental protocols to facilitate its successful application in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H15N5O3S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Guanidine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 9. process-insights.com [process-insights.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure, UV-vis Absorption and Fluorescent Properties of a Novel Coumarin Derivative | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. spectrabase.com [spectrabase.com]
In-Depth Technical Guide: Crystal Structure Analysis of Benzotriazole-1-carboxamidinium Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the crystal structure of benzotriazole-1-carboxamidinium tosylate, a compound of interest in synthetic and medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.
Introduction
Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, and antiviral properties. The title compound, this compound, serves as a valuable reagent for the synthesis of guanidines, which are moieties present in numerous biologically active molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction provides crucial insights into its stability, reactivity, and intermolecular interactions, which can inform its application in drug design and development.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N₅O₃S |
| Formula Weight | 333.37 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.504(4) |
| b (Å) | 9.471(3) |
| c (Å) | 25.929(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3071(2) |
| Z | 8 |
| Temperature (K) | 130 |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (g/cm³) | 1.442 |
| F(000) | 1392 |
Molecular Geometry and Intermolecular Interactions
The crystal structure reveals a complex network of intermolecular hydrogen bonds that are crucial for the stability of the crystal lattice. The carboxamidinium group is slightly twisted out of the plane of the benzotriazole ring system. Each of the four N-H hydrogen atoms of the carboxamidinium cation is involved in hydrogen bonding with the oxygen atoms of the tosylate anions. This extensive hydrogen-bonding network results in the formation of chains of molecules extending along the crystallographic a-axis.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a modification of a previously reported procedure for the preparation of pyrazole-1-carboxamidine hydrochloride.
Materials:
-
Benzotriazole
-
Cyanamide
-
p-Toluenesulfonic acid (p-TsOH)
-
1,4-Dioxane
Procedure:
-
Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid are combined in 1,4-dioxane.
-
The mixture is refluxed.
-
Upon cooling, this compound crystallizes from the solution.
-
The resulting fine white needles are collected by filtration.
This method provides the product in good yield as a stable, non-hygroscopic solid.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following steps:
1. Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol/ether.
2. Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (typically around 130 K) to minimize thermal vibrations and improve data quality. A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. The data is collected over a range of crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound.
Caption: Experimental workflow from synthesis to crystal structure determination.
Hydrogen Bonding Network
The diagram below illustrates the key hydrogen bonding interactions between the benzotriazole-1-carboxamidinium cation and the tosylate anion in the crystal lattice.
Caption: Schematic of the hydrogen bonding between the cation and anion.
An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate (BCAT)
CAS Number: 163853-10-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzotriazole-1-carboxamidinium tosylate, a versatile and efficient reagent in modern organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, details the compound's properties, synthesis, and primary applications, with a focus on its role in the formation of guanidinium salts.
Core Compound Properties
This compound, commonly referred to as BCAT, is a stable, non-hygroscopic, white crystalline solid.[1] It is widely recognized as an effective guanylating agent, facilitating the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.[2] The compound's structure combines the reactivity of a carboxamidinium group with the good leaving group ability of benzotriazole.[1]
| Property | Value | Reference |
| CAS Number | 163853-10-9 | [3] |
| Molecular Formula | C₁₄H₁₅N₅O₃S | [3] |
| Molecular Weight | 333.37 g/mol | [3] |
| Appearance | White powder / Fine white needles | [1][4] |
| Melting Point | 186-192 °C | [4] |
| IUPAC Name | benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | [3] |
| Synonyms | BCAT, 1H-Benzotriazole-1-carboximidamide 4-methylbenzenesulfonate | [5][6] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 2-8 °C | [4][6] |
Synthesis of this compound
The synthesis of this compound is a straightforward procedure, making it an accessible reagent for synthetic chemists.[1] The primary synthetic route is detailed below.
Experimental Protocol: Synthesis of this compound[1]
-
Reagents:
-
Benzotriazole
-
Cyanamide
-
p-Toluenesulfonic acid (p-TsOH)
-
1,4-Dioxane
-
-
Procedure:
-
Molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid are combined in 1,4-dioxane.
-
The mixture is refluxed.
-
Upon completion of the reaction, the product is isolated. This procedure yields this compound as stable, non-hygroscopic, fine white needles.
-
A typical reported yield for this synthesis is 77%.
-
Application in Guanidine Synthesis
The principal application of this compound is in the guanylation of amines. This reaction is of significant interest in medicinal chemistry and drug development, as the guanidinium group is a key feature in many biologically active molecules.[1] The reaction is notable for its efficiency and mild conditions.[7]
General Experimental Protocol: Conversion of Amines to Guanidines[1]
-
Reagents:
-
This compound (1 molar equivalent)
-
Amine (primary or secondary) (1 molar equivalent)
-
Diisopropylethylamine (DIEA) (optional, used as a base)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH₃CN), or solvent-free)
-
-
Procedure (using DMF):
-
One molar equivalent of this compound and one molar equivalent of the amine are dissolved in DMF.
-
Diisopropylethylamine (DIEA) is added to the mixture.
-
The reaction is stirred at room temperature.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether (Et₂O) to precipitate the guanidinium salt.
-
The crude product is collected by filtration, washed with Et₂O, and dried.
-
The product can be further purified by recrystallization, for example, from ethanol.
-
The benzotriazole by-product is soluble in ether, facilitating easy removal during workup.[1]
Reaction Workflow for Guanidine Synthesis
References
Benzotriazole-1-carboxamidinium Tosylate (BCAT): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate, commonly known as BCAT, is a versatile and efficient reagent in organic synthesis. This whitepaper provides a detailed overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the formation of guanidines. Experimental protocols and quantitative data are presented to offer a practical guide for laboratory use.
Chemical Identity and Properties
BCAT is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion. It is recognized for its stability and effectiveness as a guanylating agent.
Alternative Names and Synonyms:
-
BCAT
-
H-Benzotriazole-1-carboximidamide 4-methylbenzenesulfonate
-
1H-Benzotriazole-1-carboximidamide, 4-methylbenzenesulfonate (1:1)
-
1-Carbamimidoyl-1,2,3-benzotriazole p-toluenesulfonate
-
AKOS 91373
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 163853-10-9 |
| Molecular Formula | C₁₄H₁₅N₅O₃S |
| Molecular Weight | 333.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 186-192 °C[1] |
| Purity | ≥ 99% (HPLC)[1] |
Synthesis of this compound (BCAT)
BCAT can be conveniently prepared in a good yield through a one-pot reaction involving benzotriazole, cyanamide, and p-toluenesulfonic acid.[2]
Experimental Protocol: Synthesis of BCAT
Materials:
-
Benzotriazole
-
Cyanamide
-
p-Toluenesulfonic acid (p-TSOH)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid in 1,4-dioxane.
-
Heat the mixture to reflux.
-
Maintain the reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the resulting white, non-hygroscopic needles of this compound by filtration.
-
Wash the crystals with a suitable solvent (e.g., cold 1,4-dioxane or diethyl ether) and dry under vacuum.
A typical reported yield for this procedure is 77%.[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
The primary application of BCAT is as a highly efficient reagent for the conversion of primary and secondary amines into the corresponding guanidines.[2] This transformation is of significant interest in medicinal chemistry due to the prevalence of the guanidinium moiety in biologically active molecules.
Guanidinylation of Amines
BCAT facilitates the guanidinylation of a wide range of amines under mild conditions, offering good to excellent yields.[2]
Table 2: Guanidinylation of Various Amines using BCAT [2]
| Amine | Product | Reaction Time (h) | Yield (%) |
| Dimethylamine | N,N-Dimethylguanidinium tosylate | 5 | 69 |
| Piperidine | Piperidine-1-carboxamidinium tosylate | 4 | 84 |
| 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | 24 | 68 |
| n-Butylamine | n-Butylguanidinium tosylate | 0.25 | 81 |
| Aniline | Phenylguanidinium tosylate | 120 | 64 |
| Pyrrolidine | Pyrrolidine-1-carboxamidinium tosylate | 24 | 71 |
| Morpholine | Morpholine-4-carboxamidinium tosylate | 24 | 86 |
| n-Hexylamine | n-Hexylguanidinium tosylate | 5 | 55 |
Experimental Protocol: Synthesis of n-Butylguanidinium Tosylate
Materials:
-
n-Butylamine
-
This compound (BCAT)
-
Solvent (e.g., acetonitrile or solvent-free)
Procedure:
-
In a reaction vessel, combine one molar equivalent of n-butylamine with one molar equivalent of BCAT.
-
Heat the mixture at 50 °C for 15 minutes.
-
After the reaction is complete, the product, n-butylguanidinium tosylate, can be isolated. If a solvent is used, the product may precipitate and can be collected by filtration.
Guanidinylation Reaction Workflow
Caption: General workflow for the guanidinylation of amines using BCAT.
Other Potential Applications
While the primary and well-documented use of BCAT is in guanidine synthesis, the benzotriazole moiety is known for its utility in other areas. The applications listed below are based on the general properties of benzotriazole derivatives and require further specific investigation for BCAT itself.
-
Corrosion Inhibition: Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. They form a protective film on the metal surface. Quantitative data on the corrosion inhibition efficiency of BCAT on various metals is a potential area for further research.
-
Drug Development and Delivery: The benzotriazole scaffold is present in numerous biologically active compounds. A recent study has explored the use of benzotriazole nanocapsules for the delivery of anticancer drugs.[3] The potential of BCAT in such applications is yet to be explored in detail.
Signaling Pathways
As a synthetic reagent, this compound is not expected to be directly involved in biological signaling pathways. Its role in drug development is primarily as a tool for the synthesis of molecules that may modulate such pathways. The guanidinium group, which BCAT efficiently introduces, is a key functional group in many biologically active compounds that interact with various cellular targets.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of guanidines from a wide range of amines under mild conditions. Its straightforward preparation and high yields make it an attractive alternative to other guanidinylating agents. While its potential in other applications such as peptide synthesis, corrosion inhibition, and drug delivery is plausible based on the known properties of benzotriazole derivatives, further research is needed to establish its efficacy and provide quantitative performance data in these areas. This guide provides a solid foundation for researchers and scientists to utilize BCAT in their synthetic endeavors.
References
Spectroscopic Analysis of Benzotriazole-1-carboxamidinium Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzotriazole-1-carboxamidinium tosylate, a versatile reagent in organic synthesis, particularly for the formation of guanidines.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.
Molecular Structure and Properties
This compound (C₁₄H₁₅N₅O₃S) is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion.[2]
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were obtained in DMSO-d₆.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.3 | s | 3H | CH₃ (tosyl) |
| 7.11 | d | 2H | Ar-H (tosyl) |
| 7.3 | s | 4H | NH₂ (carboxamidinium) |
| 7.5 | d | 2H | Ar-H (tosyl) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 20.9 | CH₃ (tosyl) |
| 125.5 | Ar-C (tosyl) |
| 128.4 | Ar-C (tosyl) |
| 138.4 | Ar-C (tosyl) |
| 144.7 | Ar-C (tosyl) |
| 156.9 | C=N (carboxamidinium) |
Note: The assignments for the benzotriazole moiety in the original source were not explicitly provided for the parent compound but were inferred from related structures.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₅O₃S | [2] |
| Exact Mass | 333.08956 Da | [2] |
| Monoisotopic Mass | 333.08956 Da | [2] |
Infrared (IR) Spectroscopy
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3400-3100 | N-H (Amidinium) | Stretching | Strong, Broad |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium |
| 2950-2850 | C-H (Methyl) | Stretching | Medium |
| ~1650 | C=N (Amidinium) | Stretching | Strong |
| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |
| 1200-1100 | S=O (Sulfonate) | Asymmetric Stretching | Strong |
| 1050-1000 | S=O (Sulfonate) | Symmetric Stretching | Strong |
| ~1416 | N=N (Triazole) | Bending | Medium |
| 850-750 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further, dilute the stock solution to a final concentration of 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, non-volatile compounds.
-
Procedure:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationships in spectroscopic data interpretation.
References
Methodological & Application
Application Notes: Guanidinylation of Primary Amines using Benzotriazole-1-carboxamidinium tosylate
Introduction
Guanidines are a significant class of organic compounds due to their presence in a wide array of biologically active molecules and natural products.[1][2][3] The synthesis of guanidines is a critical transformation in medicinal and synthetic organic chemistry.[4][5] Benzotriazole-1-carboxamidinium tosylate has emerged as a highly effective and convenient reagent for the guanidinylation of primary and secondary amines.[1][2][3][6] This method offers several advantages, including mild reaction conditions, high yields, a broad substrate scope, and operational simplicity, making it a cost-effective choice for researchers and drug development professionals.[1][2][6][7]
Advantages of this compound:
-
Mild Reaction Conditions: The reactions can be carried out at room temperature, which is beneficial for sensitive substrates.[1][2][6]
-
High Efficiency: The reagent provides moderate to good yields for a variety of primary and secondary amines, including aromatic amines.[1][2]
-
Broad Substrate Scope: It is effective for a diverse range of amines.[6][7]
-
Stable and Convenient Reagent: this compound is a stable, non-hygroscopic, crystalline solid, making it easy to handle and store.[1][2]
-
Facile Product Isolation: The guanidinium tosylate product often precipitates from the reaction mixture, allowing for simple isolation by filtration.[1][2]
Reaction Principle
The guanidinylation reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of the carboxamidinium group of this compound. This is followed by the elimination of benzotriazole, which is an excellent leaving group, to form the corresponding guanidinium tosylate salt. The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the tosylate salt of the product.[1][2]
Quantitative Data Summary
The following table summarizes the reaction of this compound with various primary amines, detailing the reaction conditions and yields.
| Entry | Amine Substrate | Solvent | Base | Reaction Time | Yield (%) |
| 1 | Dimethylamine | DMF | DIEA | 5 h | 69 |
| 2 | n-Butylamine | - | - | 15 min | 68 |
| 3 | n-Hexylamine | CH3CN | - | 5 days | 84 |
| 4 | Aniline | DMF | DIEA | 24 h | 68 |
| 5 | 4-Methoxyaniline | DMF | DIEA | 24 h | 86 |
| 6 | Morpholine | DMF | DIEA | 24 h | 86 |
| 7 | Pyrrolidine | DMF | DIEA | 4 h | 71 |
| 8 | Piperidine | DMF | DIEA | 4 h | 67 |
Data sourced from Katritzky et al. (1995).[1][2]
Experimental Protocols
General Protocol for the Guanidinylation of Primary Amines in DMF:
-
To a solution of the primary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL), add diisopropylethylamine (DIEA, 1.0 mmol).
-
To this mixture, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether (20 mL) to precipitate the product.
-
Collect the crude guanidinium tosylate salt by filtration.
-
Wash the precipitate with diethyl ether and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the purified guanidinium tosylate.[2]
Protocol for Solvent-Free Guanidinylation:
-
In a flask, mix the primary amine (1.0 mmol) and this compound (1.0 mmol).
-
Heat the mixture at an appropriate temperature (e.g., 50 °C) for the specified time (e.g., 15 minutes for n-butylamine).[2]
-
After cooling to room temperature, isolate the product by chromatographic methods.
Protocol for Guanidinylation in Acetonitrile (CH3CN):
-
To a suspension of this compound (1.0 mmol) in acetonitrile (10 mL), add the primary amine (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
The guanidinium tosylate product will precipitate out of the solution during the reaction.[1][2]
-
Collect the precipitate by filtration.
-
Wash the solid with acetonitrile and then diethyl ether.
-
Dry the product under vacuum.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Amine Guanylation and Peptide Coupling using Benzotriazole-Derived Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for two important synthetic transformations facilitated by benzotriazole-derived reagents. It is crucial to distinguish between the specific applications of these reagents to ensure successful experimental outcomes.
Benzotriazole-1-carboxamidinium tosylate is a highly effective reagent for the conversion of primary and secondary amines into guanidines .[1][2][3][4] Its primary role is in guanylation, a key transformation in the synthesis of many biologically active compounds.[1][3]
For peptide coupling , the formation of an amide bond between two amino acids, a different class of benzotriazole-based reagents is employed. Among the most common and efficient is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) . HBTU is a widely used coupling reagent in both solid-phase and solution-phase peptide synthesis due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[5]
These application notes will provide separate, detailed protocols for both amine guanylation using this compound and peptide coupling using HBTU.
Part 1: Amine Guanylation with this compound
This section details the protocol for the synthesis of guanidines from primary and secondary amines using this compound.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the guanylation of various amines using this compound. Conditions can be optimized for specific substrates.
| Amine Substrate | Solvent | Base | Reaction Time (hours) | Yield (%) |
| n-Butylamine | DMF | DIEA | 4-5 | 69 |
| n-Hexylamine | DMF | DIEA | 4-5 | 84 |
| Aniline | DMF | DIEA | 24 | 68 |
| 4-Methoxyaniline | CH3CN | None | 5 days | 86 |
| Pyrrolidine | DMF | DIEA | 24 | 71 |
| Piperidine | DMF | DIEA | 24 | 67 |
Data adapted from Katritzky et al., Synthetic Communications, 25(8), 1173–1186 (1995).[1][4]
Experimental Protocol: General Procedure for Guanylation
This protocol describes a general method for the conversion of an amine to a guanidine in solution.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Diisopropylethylamine (DIEA) (1.0 eq, if required)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the amine solution, add this compound (1.0 equivalent) and DIEA (1.0 equivalent). The use of DIEA is typical when the reaction is performed in DMF.
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.[4]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the guanidinium tosylate salt.
-
The by-product, benzotriazole, will remain dissolved in the diethyl ether.
-
Collect the precipitated product by filtration.
-
Wash the solid product with diethyl ether to remove any residual benzotriazole.
-
Dry the purified guanidinium salt under vacuum.
-
Logical Workflow for Amine Guanylation
Caption: A flowchart illustrating the key steps in the synthesis of guanidines.
Part 2: Peptide Coupling with HBTU
This section outlines the protocol for forming a peptide bond between two amino acids using HBTU as the coupling reagent. This procedure is applicable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Quantitative Data Summary
The efficiency of HBTU is often compared to other coupling reagents. The following table provides a general comparison of reaction times and yields.
| Coupling Reagent | Base | Pre-activation Time | Coupling Time | Typical Yield (%) | Racemization |
| HBTU | DIEA | 1-2 min | 1-2 hours | >95% | Low |
| DIC/HOBt | None | N/A | 2-4 hours | >90% | Low |
| PyBOP | DIEA | 1-2 min | 1-2 hours | >95% | Low |
Yields and times are typical for standard amino acid couplings in SPPS and can vary based on the specific amino acid sequence and reaction scale.
Experimental Protocol: HBTU-Mediated Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 eq relative to resin loading)
-
HBTU (3-5 eq)
-
DIEA (6-10 eq)
-
Fmoc-deprotected resin (1.0 eq)
-
Anhydrous DMF
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Place the resin in the reaction vessel and swell in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF twice (5 min and 10 min).
-
Wash the deprotected resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]
-
-
Chain Elongation: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Experimental Workflow for HBTU-Mediated Peptide Coupling (SPPS)
References
Application Notes and Protocols for Benzotriazole-1-carboxamidinium Tosylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate, commonly known as BCAT, is a stable, crystalline organic salt.[1] While primarily recognized and utilized as an efficient reagent for the conversion of primary and secondary amines to guanidines under mild conditions, its application in the realm of solid-phase peptide synthesis (SPPS) is an area of potential interest. This document provides a detailed overview of BCAT's established application in guanidinylation, which can be performed on solid support, and explores its theoretical application as a coupling reagent in SPPS based on the principles of known benzotriazole-based activating agents.
Note: The primary, well-documented application of this compound is for guanidinylation reactions. Its use as a direct coupling reagent for peptide bond formation in SPPS is not extensively reported in peer-reviewed literature. The protocols provided herein for its use as a coupling reagent are therefore theoretical and intended for research and development purposes.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₅O₃S |
| Molecular Weight | 333.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224-226 °C[1] |
| Solubility | Soluble in water, ethanol, and acetonitrile[1] |
Application 1: Guanidinylation of Peptide Side Chains on Solid Support
BCAT is an excellent reagent for the selective guanidinylation of primary amines, such as the ε-amino group of lysine residues within a peptide sequence on a solid support. This modification is often employed to introduce arginine mimics or to alter the charge and binding properties of a peptide.
Experimental Protocol: On-Resin Guanidinylation of a Lysine-Containing Peptide
Materials:
-
Peptide-resin with a free lysine ε-amino group
-
This compound (BCAT)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminal α-amino group is protected (e.g., with Fmoc), it should remain so to prevent unwanted guanidinylation. Ensure the lysine side-chain protecting group (e.g., Boc) is removed.
-
Guanidinylation Reaction:
-
Prepare a solution of BCAT (3-5 equivalents relative to the resin loading) and DIPEA (5-7 equivalents) in DMF.
-
Drain the DMF from the swollen resin.
-
Add the BCAT/DIPEA solution to the resin.
-
Agitate the reaction vessel at room temperature for 4-24 hours. The reaction time may vary depending on the steric hindrance of the lysine residue.
-
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates the complete conversion of the primary amine.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally diethyl ether (2 x 5 mL/g resin).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol appropriate for the resin and protecting groups used in the synthesis.
Quantitative Data: Guanidinylation Yields with BCAT
The following table summarizes the reported yields for the guanidinylation of various amines using this compound in solution, which can be indicative of its efficiency on a solid support.
| Amine Substrate | Solvent | Reaction Time | Yield (%) |
| Dimethylamine | DMF | 5 h | 69 |
| n-Butylamine | (neat) | 15 min | (not specified, moderate to good) |
| Pyrrolidine | DMF | 4 h | 68 |
| Aniline | DMF | 24 h | 68 |
| 4-Methoxyaniline | DMF | 24 h | 84 |
| n-Hexylamine | DMF | 5 h | 75 |
Data adapted from Katritzky et al., Synthetic Communications, 1995.
Application 2 (Theoretical): BCAT as a Coupling Reagent in SPPS
The structure of BCAT, containing a benzotriazole leaving group, suggests its potential to act as a carboxylic acid activating agent, similar to well-established uronium/aminium reagents like HBTU. The proposed mechanism would involve the formation of a highly reactive benzotriazolyl-activated ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Proposed Experimental Protocol for SPPS Coupling
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (BCAT) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%)
-
Resin with a free amino group
Procedure (Single Coupling Cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid and BCAT in DMF.
-
Add DIPEA to the solution and allow it to react for 1-5 minutes.
-
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-120 minutes.
-
Monitoring: Perform a Kaiser test to check for complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Comparative Data of Common SPPS Coupling Reagents
Since no quantitative data exists for BCAT as a coupling reagent, the following table provides data for commonly used alternatives for context.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HBTU | Aminium Salt | High | Low | One of the most common and reliable coupling reagents. |
| HATU | Aminium Salt | Very High | Very Low | More reactive than HBTU, especially for hindered couplings. |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally non-reactive. |
| DIC/HOBt | Carbodiimide | Moderate | Low | A cost-effective and widely used combination. |
Visualizations
Guanidinylation of a Primary Amine using BCAT
Caption: Mechanism of amine guanidinylation by BCAT.
General SPPS Workflow Cycle
Caption: Hypothetical SPPS workflow using BCAT.
Potential Side Reaction: N-Terminal Guanidinylation
Caption: Unwanted N-terminal guanidinylation side reaction.
Conclusion
This compound is a highly effective reagent for the guanidinylation of amines, a modification that can be valuable in peptide chemistry when performed on the side chains of resin-bound peptides. While its structural similarities to other benzotriazole-based coupling reagents suggest a potential role in facilitating peptide bond formation, there is a lack of empirical data to support this application. The provided theoretical protocol for SPPS coupling using BCAT serves as a starting point for researchers wishing to investigate its efficacy. Caution should be exercised regarding potential side reactions, such as N-terminal guanidinylation, which can lead to chain termination. Further research is required to fully characterize the performance of BCAT as a coupling reagent in SPPS and to determine its efficiency and propensity for racemization compared to established reagents.
References
Applications of Benzotriazole-1-carboxamidinium Tosylate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate, commonly referred to as BCAT, is a stable, non-hygroscopic, and efficient reagent in organic synthesis.[1] Its primary and most well-documented application is the guanylation of amines, providing a mild and effective method for the synthesis of substituted guanidines.[1][2] Guanidines are a critical functional group present in a wide array of biologically active compounds and pharmaceuticals.[1] Beyond guanylation, BCAT is also reported to have applications as a coupling reagent in peptide synthesis, a stabilizer in electroplating solutions, and as a corrosion inhibitor, although detailed protocols for these latter applications are less prevalent in the scientific literature.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a primary focus on its role as a guanylating agent.
Key Applications
Guanylation of Primary and Secondary Amines
The most significant application of this compound is the conversion of primary and secondary amines into their corresponding guanidines.[1][4] This transformation is highly valued for its mild reaction conditions and broad substrate scope, accommodating various amine substrates, including aromatic amines.[1][4] The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidinium group, with the benzotriazole moiety serving as an excellent leaving group.[4]
General Reaction Scheme:
Caption: General scheme for the guanylation of amines using BCAT.
Quantitative Data Summary
The following table summarizes the results obtained from the guanylation of various primary and secondary amines using this compound, as reported by Katritzky et al. (1995).[4]
| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | N,N-Dimethylamine | N,N-Dimethylguanidinium tosylate | DMF | DIEA | 5 | 69 |
| 2 | Pyrrolidine | N,N-Tetramethyleneguanidinium tosylate | DMF | DIEA | 4 | 71 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | DMF | DIEA | 24 | 84 |
| 4 | n-Butylamine | n-Butylguanidinium tosylate | None | None | 0.25 | 65 |
| 5 | Aniline | Phenylguanidinium tosylate | CH₃CN | None | 120 | 68 |
| 6 | Benzylamine | Benzylguanidinium tosylate | DMF | DIEA | 5 | 86 |
| 7 | Dibenzylamine | N,N-Dibenzylguanidinium tosylate | DMF | DIEA | 24 | 55 |
Experimental Protocols
Protocol 1: General Procedure for the Guanylation of Amines in Solution
This protocol is adapted from the work of Katritzky et al. (1995) for the synthesis of substituted guanidines using this compound in the presence of a solvent.[4]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Diisopropylethylamine (DIEA) (1.0 eq, if required)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether (for precipitation)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DMF (5 mL), add this compound (1.0 mmol, 333 mg) and DIEA (1.0 mmol, 0.174 mL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-24 hours, see table for specific examples), add diethyl ether (20 mL) to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by recrystallization from ethanol to afford the pure guanidinium tosylate salt.
Experimental Workflow:
Caption: Workflow for the guanylation of amines in solution.
Protocol 2: Solvent-Free Guanylation of n-Butylamine
This protocol provides a solvent-free method for the guanylation of a liquid amine, as demonstrated with n-butylamine.[4]
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.0 eq)
Procedure:
-
In a reaction vial, mix this compound (1.0 mmol, 333 mg) and n-butylamine (1.0 mmol, 0.099 mL).
-
Heat the mixture at 50 °C for 15 minutes.
-
After cooling to room temperature, the product can be isolated. Purification may be achieved by chromatography if necessary.
Reaction Mechanism
The accepted mechanism for the guanylation of amines with this compound involves a nucleophilic addition-elimination pathway. The benzotriazole anion is an excellent leaving group, facilitating the reaction.
Caption: Proposed mechanism for the guanylation reaction.
Other Reported Applications (Protocols Not Detailed in Literature)
While this compound is primarily known for guanylation, some sources suggest its utility in other areas. However, detailed experimental protocols and quantitative data for these applications are not as readily available in peer-reviewed literature.
-
Peptide Synthesis: It is mentioned as a coupling reagent, likely acting as a mediator for the formation of peptide bonds between the carboxylic acid of one amino acid and the amino group of another.[3] Its efficiency and performance relative to other common coupling agents have not been extensively documented.
-
Electroplating: BCAT is reported to be used as a stabilizer in electroplating solutions, where it is suggested to form a protective layer on metal surfaces, thereby improving the quality of the plating.[3]
-
Corrosion Inhibition: It has been noted as a corrosion inhibitor, particularly for the oil and gas industry, by forming a barrier against corrosive substances.[3]
Researchers interested in these applications may need to undertake methods development and optimization based on general principles of these techniques.
Conclusion
This compound is a highly effective and versatile reagent for the guanylation of primary and secondary amines, offering mild conditions and good to excellent yields. Its utility in this transformation is well-documented, making it a valuable tool for the synthesis of guanidine-containing molecules in pharmaceutical and materials science research. While other applications have been reported, detailed protocols and supporting data are currently limited.
References
Application Notes and Protocols: Benzotriazole-1-carboxamidinium tosylate as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate is a derivative of benzotriazole, a well-established and effective corrosion inhibitor for a variety of metals and alloys, including copper, steel, and aluminum.[1] This compound is anticipated to form a protective film on the metal surface, mitigating the electrochemical processes that lead to corrosion.[1][2] Its unique structure, featuring the benzotriazole moiety, allows for the formation of stable complexes with metal ions, thereby enhancing the durability and longevity of metal components in various industrial applications.[1]
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH).
Protocol:
-
Combine equimolar amounts of benzotriazole, cyanamide, and p-TsOH in 1,4-dioxane.
-
Reflux the mixture.
-
Upon completion of the reaction, the product, this compound, precipitates as stable, non-hygroscopic, fine white needles.
-
The product can be collected by filtration and dried.
Evaluation of Corrosion Inhibition Performance
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric methods.
Weight Loss Method
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Prepare metal coupons (e.g., mild steel, copper) of known dimensions and weight.
-
Immerse the coupons in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without different concentrations of this compound.
-
Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) : CR = (K * W) / (A * T * D)
-
Where:
-
K = a constant (e.g., 8.76 x 10^4 for CR in mm/year)
-
W = weight loss in grams
-
A = area of the coupon in cm^2
-
T = immersion time in hours
-
D = density of the metal in g/cm^3
-
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
-
Disclaimer: The following quantitative data is for the parent compound, benzotriazole (BTA) , and is provided as a representative example due to the lack of published data for this compound.
Table 1: Example Weight Loss Data for Benzotriazole (BTA) on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 100 | 45.1 | 3.75 | 70.0 |
| 200 | 28.5 | 2.37 | 81.0 |
| 300 | 19.8 | 1.65 | 86.8 |
| 400 | 15.1 | 1.26 | 89.9 |
| 500 | 12.0 | 1.00 | 92.0 |
Electrochemical Methods
Electrochemical techniques provide faster results and insights into the mechanism of corrosion inhibition.
This method involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (i_corr).
Protocol:
-
Prepare a standard three-electrode electrochemical cell containing the corrosive solution. The working electrode is the metal sample, a platinum wire can be used as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the solution with and without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
Table 2: Example Potentiodynamic Polarization Data for Benzotriazole (BTA) on Copper in 3.5% NaCl Solution
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -250 | 15.8 | - |
| 10⁻⁵ | -240 | 7.9 | 50.0 |
| 10⁻⁴ | -225 | 3.1 | 80.4 |
| 10⁻³ | -210 | 1.2 | 92.4 |
| 10⁻² | -195 | 0.8 | 94.9 |
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.
Protocol:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting impedance data using Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better protection.
-
Calculate the inhibition efficiency using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
Table 3: Example Electrochemical Impedance Spectroscopy Data for Benzotriazole (BTA) on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 100 | 180 | 120 | 72.2 |
| 200 | 350 | 80 | 85.7 |
| 300 | 580 | 50 | 91.4 |
| 400 | 820 | 35 | 93.9 |
| 500 | 1150 | 25 | 95.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
References
The Evolving Role of Benzotriazole Scaffolds in Pharmaceutical Sciences: From Synthetic Reagent to Potential Drug Delivery Platform
For Immediate Release
[City, State] – [Date] – Benzotriazole-1-carboxamidinium tosylate (BCAT), a compound traditionally recognized for its utility as a coupling reagent in peptide synthesis, is gaining attention for its potential, though not yet fully established, role in advanced drug delivery systems. While concrete experimental data on BCAT as a direct component in such systems remains limited, the broader benzotriazole (BTA) chemical scaffold is the subject of increasing investigation for creating novel therapeutic agents and, theoretically, sophisticated drug carriers. These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, theoretical applications, and relevant experimental protocols extrapolated from the available scientific literature on benzotriazole derivatives in drug formulation and delivery.
Introduction: this compound and the Benzotriazole Scaffold
This compound is a versatile chemical reagent primarily employed in organic synthesis, particularly in the formation of guanidinium groups.[1][2][3] Its utility in creating complex organic molecules has made it a valuable tool for medicinal chemists.[4][5]
The core structure, benzotriazole (BTA), is a bicyclic aromatic heterocycle that has been extensively studied for its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][6] The BTA scaffold's ability to be chemically modified allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.[1][6]
Theoretical Applications in Drug Delivery
The potential application of benzotriazole-based structures in drug delivery systems is primarily conceptual at this stage, based on the physicochemical properties of the BTA scaffold.
Benzotriazole-Based Nanocarriers
A computational study has explored the feasibility of a self-assembled benzotriazole nanocapsule for the delivery of anticancer drugs.[7] The study suggests that the aromatic and nitrogen-rich structure of the BTA scaffold could facilitate the encapsulation of therapeutic agents through non-covalent interactions, such as π-π stacking and hydrogen bonding. Such a nanocarrier could potentially offer advantages like high drug loading capacity and a protective environment for the encapsulated drug.
The proposed mechanism involves the formation of a stable complex between the drug molecule and the benzotriazole nanocapsule, which could enhance the drug's solubility and stability in biological fluids.[7] The release of the drug at the target site could be triggered by changes in the local microenvironment, such as pH.[7]
Logical Relationship of a Theoretical Benzotriazole-Based Drug Delivery System
Caption: Theoretical workflow of a benzotriazole-based drug delivery system.
Experimental Protocols (Extrapolated and General)
Given the absence of specific protocols for BCAT in drug delivery, the following sections provide generalized methodologies for the synthesis of benzotriazole derivatives and the formulation of nanoparticles, which could be adapted for research in this area.
Synthesis of a Generic N-substituted Benzotriazole Derivative
This protocol describes a general method for the N-alkylation of benzotriazole, a common step in the synthesis of more complex BTA derivatives.
Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzotriazole (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Synthesis of a Benzotriazole Derivative
Caption: General workflow for the synthesis of an N-substituted benzotriazole.
Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation (General Protocol)
This is a general protocol for forming polymeric nanoparticles, a common type of drug delivery system. A synthesized benzotriazole-containing polymer could potentially be used in such a formulation.
Materials:
-
Polymer (e.g., PLGA or a custom BTA-containing polymer)
-
Drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, often with a surfactant like Pluronic F68)
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Prepare the aqueous phase, with or without a surfactant.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously due to the solvent displacement.
-
Stir the resulting suspension at room temperature for several hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Quantitative Data and Characterization
As there is no specific experimental data for BCAT in drug delivery systems, the following table presents hypothetical data that researchers would aim to collect when developing and characterizing a novel benzotriazole-based nanoparticle formulation.
| Parameter | Method | Desired Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | DLS with Electrophoretic Mobility | -20 to +20 mV (depending on surface charge) |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform particles |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | > 10% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 80% |
| In Vitro Drug Release | Dialysis Method | Sustained release over 24-48 hours |
Future Perspectives
The field of benzotriazole chemistry holds significant promise for pharmaceutical applications. While the direct role of this compound in drug delivery is yet to be experimentally substantiated, the potential of the benzotriazole scaffold is undeniable. Future research should focus on:
-
Synthesis and Characterization of BTA-Containing Polymers: Developing novel biocompatible and biodegradable polymers functionalized with benzotriazole moieties.
-
Formulation of BTA-Based Drug Delivery Systems: Experimentally validating the formation of nanoparticles or other carriers from these new materials.
-
In Vitro and In Vivo Evaluation: Conducting comprehensive studies to assess the drug loading capacity, release kinetics, biocompatibility, and therapeutic efficacy of these novel systems.
By exploring these avenues, the scientific community can potentially unlock the full capabilities of the benzotriazole scaffold, transitioning it from a versatile synthetic tool to a key component in the next generation of targeted drug delivery systems.
Disclaimer: The information provided in these application notes is for research and informational purposes only. The experimental protocols are generalized and should be adapted and optimized for specific applications. The data presented is hypothetical and for illustrative purposes.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. In Vitro and In Vivo Mechanistic Studies toward Understanding the Role of 1-Aminobenzotriazole in Rat Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Molecular insight into the role of benzotriazole nanocapsule to deliver anticancer drug in smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Benzotriazole-1-carboxamidinium Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antimicrobial peptides (AMPs) utilizing Benzotriazole-1-carboxamidinium tosylate (BCAT) as a coupling reagent. While specific literature detailing the use of BCAT for AMP synthesis is limited, this document extrapolates from established solid-phase peptide synthesis (SPPS) methodologies, particularly those employing other benzotriazole-based activators, to provide a robust framework for researchers.
Introduction to this compound (BCAT)
This compound (BCAT) is a guanidinium-type coupling reagent used in peptide synthesis. It is recognized for its efficiency, cost-effectiveness, and low toxicity, making it an attractive alternative to other coupling reagents.[1] BCAT is primarily employed for the conversion of amines to guanidines and to facilitate the formation of peptide bonds by activating the C-terminal carboxylic acid of an amino acid.[1][2] Its application extends to the synthesis of bioactive peptides, including antimicrobial peptides.[2]
Advantages of Using BCAT in Peptide Synthesis
The use of BCAT in solid-phase peptide synthesis offers several potential advantages:
-
High Coupling Efficiency: As a benzotriazole derivative, BCAT is expected to promote rapid and efficient peptide bond formation.[2]
-
Reduced Risk of Racemization: The methodology is designed to minimize the loss of chiral integrity of the amino acids during the coupling process.
-
Cost-Effectiveness: BCAT is presented as a more economical option compared to some other proprietary coupling reagents.[2]
-
Safety: It is considered to have a favorable safety profile with low toxicity.[2]
Comparison of BCAT with Other Common Coupling Reagents
| Feature | This compound (BCAT) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Activation | Forms a benzotriazole active ester. | Forms a benzotriazole active ester. | Forms a more reactive 7-azabenzotriazole active ester. |
| Efficiency | High efficiency reported for guanidination and peptide coupling.[1][2] | High efficiency, widely used in standard and difficult couplings. | Very high efficiency, particularly for sterically hindered amino acids and difficult sequences. |
| Racemization | Expected to have a low risk of racemization. | Low risk of racemization, especially with the addition of HOBt. | Very low risk of racemization due to the HOAt moiety. |
| Cost | Generally considered cost-effective.[2] | Moderately priced. | Higher cost compared to HBTU and likely BCAT. |
| Byproducts | Water-soluble byproducts, facilitating purification. | Water-soluble byproducts. | Water-soluble byproducts. |
Experimental Protocols
The following protocols are based on the principles of Fmoc solid-phase peptide synthesis (SPPS). Researchers should optimize these protocols based on the specific sequence and characteristics of the target antimicrobial peptide.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
This compound (BCAT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Diethyl ether (cold)
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Generic AMP
This protocol outlines the manual synthesis of a hypothetical antimicrobial peptide on a 0.1 mmol scale.
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and BCAT (0.4 mmol, 4 equivalents) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue color), indicating incomplete coupling, continue the reaction for another hour or perform a double coupling.
-
Once the coupling is complete (ninhydrin test is negative or pale yellow), drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the key workflows and proposed mechanisms.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of Antimicrobial Peptides.
Caption: Proposed mechanism of peptide bond formation using a benzotriazole-based coupling reagent like BCAT.
References
Benzotriazole-1-carboxamidinium Tosylate: Application Notes and Protocols for Electroplating Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate (BCAT) is an organic salt that holds potential as a stabilizer in electroplating baths, particularly for copper, nickel, and silver. While specific data on BCAT is limited, its parent molecule, benzotriazole (BTA), is a well-established and effective corrosion inhibitor and leveling agent in the electroplating industry.[1][2][3][4][5] This document provides detailed application notes and protocols based on the known properties of benzotriazole and its derivatives, offering a foundational guide for researchers and scientists exploring the use of BCAT as an electroplating stabilizer.
BCAT is a white solid powder with a molecular formula of C₁₄H₁₅N₅O₃S and a molecular weight of 333.37 g/mol . It is soluble in water, ethanol, and acetonitrile, making it suitable for inclusion in aqueous electroplating solutions.[6] The presence of the benzotriazole moiety suggests its primary function is to form a protective film on the metal surface, thereby preventing unwanted reactions and improving the quality of the electrodeposited layer.[1][2][3]
Mechanism of Action: An Overview
The stabilizing effect of benzotriazole-based compounds in electroplating is primarily attributed to the formation of a chemisorbed, polymeric film on the metal surface.[1][2] This protective layer acts as a barrier, influencing both the cathodic and anodic processes during electrodeposition.
In Copper Electroplating:
-
Formation of a Protective Film: Benzotriazole reacts with cuprous ions (Cu⁺) at the electrode surface to form an insoluble Cu(I)-BTA complex.[7][8] This film inhibits the dendritic growth of copper crystals, leading to a finer, more uniform, and brighter deposit.[1]
-
Control of Deposition Rate: By forming a barrier, BTA can suppress the rate of copper deposition, which is crucial for achieving a level and smooth surface.[9][10]
-
Grain Refinement: The presence of benzotriazole in the plating bath leads to a smaller grain size in the copper deposit, which in turn increases the hardness of the coating.[1]
While the precise influence of the carboxamidinium and tosylate ions in BCAT is not yet documented in the context of electroplating, it can be postulated that they may affect the solubility, conductivity, and overall stability of the plating bath.
Application in Copper Electroplating
Benzotriazole derivatives are most commonly used in acidic copper sulfate electroplating baths. The following data, derived from studies on benzotriazole (BTA), can serve as a starting point for investigations with this compound.
Table 1: Quantitative Data for Benzotriazole (BTA) in Acidic Copper Sulfate Electroplating
| Parameter | Value/Range | Effect | Reference |
| Concentration | 0.012 g/L (approx. 100 µM) | Fine-grained deposits, prevention of epitaxy | [2] |
| 0.12 g/L (approx. 1 mM) | Fully bright deposits with a banded structure | [2] | |
| 10-100 ppm | Effective corrosion inhibition | [2] | |
| Deposit Properties | |||
| Grain Size | Decreased | Increased hardness and tensile stress | [1] |
| Hardness | Increased | Dependent on plating parameters | [1] |
| Internal Stress | Variable (tensile or compressive) | Dependent on concentration and plating conditions | [1] |
| Corrosion Resistance | Improved | Formation of a protective film | [1][3][4] |
Experimental Protocols
The following protocols are generalized based on standard electroplating procedures and the known behavior of benzotriazole. Researchers should optimize these protocols for their specific applications and equipment.
Preparation of a Stock Solution of this compound (BCAT)
-
Calculate the required mass of BCAT to prepare a stock solution of a desired concentration (e.g., 10 g/L).
-
Weigh the BCAT powder accurately using an analytical balance.
-
Dissolve the BCAT in deionized water or a suitable solvent like ethanol with gentle stirring. Mild heating may be applied if necessary to aid dissolution.
-
Store the stock solution in a well-sealed container, protected from light.
Protocol for Hull Cell Testing
The Hull cell is a valuable tool for determining the optimal concentration of additives and the effect of current density on the deposit appearance.
-
Prepare the Electroplating Bath: Use a standard acidic copper sulfate bath (e.g., 200-250 g/L CuSO₄·5H₂O, 50-75 g/L H₂SO₄).
-
Add BCAT: Introduce varying concentrations of the BCAT stock solution to the bath. A typical starting range, based on BTA data, could be from 10 to 200 mg/L.
-
Set up the Hull Cell: Place a polished brass or steel Hull cell panel as the cathode and a copper anode.
-
Electroplate: Apply a specific current (e.g., 1-3 A) for a set duration (e.g., 5-10 minutes) without agitation.
-
Analyze the Panel: After plating, rinse and dry the panel. Observe the appearance of the deposit across the panel, which corresponds to a range of current densities. Identify the regions with the brightest, most level, and defect-free deposits to determine the optimal operating conditions.
Protocol for Quantitative Analysis of Deposit Properties
-
Prepare Test Coupons: Use standardized metal coupons (e.g., copper, nickel, or silver) as cathodes.
-
Prepare Electroplating Baths: Create a series of electroplating baths with varying concentrations of BCAT. Include a control bath with no additive.
-
Electroplate: Plate the coupons under controlled conditions (constant current density, temperature, and agitation).
-
Measure Deposit Properties:
-
Thickness: Use a thickness gauge or cross-sectional analysis with a microscope.
-
Hardness: Employ a microhardness tester.
-
Surface Roughness: Utilize a profilometer or atomic force microscopy (AFM).
-
Corrosion Resistance: Conduct potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution).
-
Visualization of Experimental Workflow and Logical Relationships
Diagram 1: Workflow for Evaluating BCAT as an Electroplating Stabilizer
Caption: Workflow for the evaluation of BCAT in electroplating.
Diagram 2: Logical Relationship of BCAT in the Electroplating Process
Caption: Logical flow of BCAT's role in electroplating.
Application in Nickel and Silver Electroplating
While less common than in copper plating, benzotriazole derivatives can also be used in nickel and silver electroplating baths to improve deposit properties and prevent corrosion.
Nickel Electroplating: Stabilizers are crucial in electroless and electrolytic nickel plating to control the deposition rate and prevent bath decomposition.[11][12][13] The addition of organic compounds can refine the grain structure and improve the surface finish.[14][15][16][17][18] Researchers can adapt the protocols for copper plating to investigate the effects of BCAT in standard Watts-type nickel baths. Key parameters to evaluate include the impact on internal stress, ductility, and corrosion resistance of the nickel deposit.
Silver Electroplating: Additives in silver plating baths are used to enhance brightness, reduce grain size, and improve the tarnish resistance of the deposit.[19][20][21][22][23] Given the propensity of silver to tarnish, the corrosion-inhibiting properties of the benzotriazole moiety in BCAT could be particularly beneficial. Experiments should focus on the effect of BCAT on the visual appearance, electrical conductivity, and long-term stability of the silver coating.
Safety Precautions
-
Always handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for BCAT for detailed information on hazards and handling procedures.
Conclusion
This compound presents a promising, yet largely unexplored, candidate as a stabilizer in electroplating. The extensive knowledge base on its parent compound, benzotriazole, provides a solid foundation for initiating research into the applications of BCAT. The experimental protocols and data presented in this document are intended to guide researchers in their investigation of this novel additive, with the aim of enhancing the quality and performance of electroplated coatings. Further research is warranted to elucidate the specific roles of the carboxamidinium and tosylate ions and to establish optimized, quantitative protocols for various electroplating systems.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. copper.org [copper.org]
- 3. mdpi.com [mdpi.com]
- 4. cecri.res.in [cecri.res.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H15N5O3S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of stabilisers in electroless nickel baths - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. Process control of electroless nickel plating baths with Hg-free sensors | Metrohm [metrohm.com]
- 13. sterc.org [sterc.org]
- 14. columbiachemical.com [columbiachemical.com]
- 15. mdpi.com [mdpi.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. imeko.info [imeko.info]
- 18. researchgate.net [researchgate.net]
- 19. proplate.com [proplate.com]
- 20. proplate.com [proplate.com]
- 21. ases.in [ases.in]
- 22. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]
- 23. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Notes and Protocols for the Conversion of Amines to Guanidines using Boc-Protected Guanylating Agents
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Guanidinylation, the introduction of a guanidinium group onto a molecule, is a significant chemical transformation in medicinal chemistry and drug development. The guanidinium group, notably present in the amino acid arginine, is protonated under physiological conditions. This positive charge enables it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. Consequently, the incorporation of a guanidinium moiety can substantially improve the binding affinity and biological activity of drug candidates.[1] Protecting the reactive guanidino group with tert-butoxycarbonyl (Boc) groups facilitates the controlled and efficient guanidinylation of primary amines under mild conditions.[1] This application note provides detailed protocols for the guanidinylation of amines using Boc-protected reagents, complemented by comparative data to aid in reagent selection.
Data Presentation: Reaction Yields
The following table summarizes the yields of various guanidinylation reactions with different amines using Boc-protected reagents. The data is compiled from studies utilizing polymer-bound bis(tert-butoxycarbonyl)thiopseudourea and N,N'-Di-Boc-protected guanidines.
| Amine Substrate | Guanylating Agent System | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Propylamine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | 40 h | Room Temp. | 100% | [2] |
| Piperidine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | 40 h | Room Temp. | 100% | [2] |
| Benzyl alcohol, Ammonia | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | Overnight | Room Temp. | 81% | [3] |
| Benzyl alcohol, Propylamine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | Overnight | Room Temp. | 93% | [3] |
| Benzyl alcohol, Phenethylamine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | Overnight | Room Temp. | 89% | [3] |
| Various amines | Di-Boc-thiourea / TCT | THF | Not Specified | Room Temp. | up to 95% | [4] |
Experimental Protocols
Herein are detailed methodologies for key guanidinylation experiments.
Protocol 1: Guanidinylation using Polymer-Bound Bis(tert-butoxycarbonyl)thiopseudourea [2]
This protocol is suitable for the synthesis of N,N-disubstituted-N',N''-bis(tert-butoxycarbonyl) guanidines.
-
Reaction Setup : In a fritted reaction vessel, combine the amine (1 mmol) and polymer-bound bis(tert-butoxycarbonyl)thiopseudourea (5 mmol).
-
Solvent Addition : Add tetrahydrofuran (THF, 5 mL) to the mixture.
-
Reaction : Stir the mixture for 40 hours at room temperature.
-
Work-up : Filter the reaction mixture and wash the resin with THF (2 x 3 mL).
-
Isolation : Combine the filtrate and washings and evaporate to dryness to obtain the pure monosubstituted guanidine.
-
Characterization : Confirm the structure of the product using 1H NMR and mass spectrometry.
Protocol 2: Guanidinylation using N,N′-Di-Boc-Thiourea and Cyanuric Chloride (TCT) [4][5]
This protocol offers an environmentally benign alternative to methods using heavy-metal reagents.[4]
-
Activation : In a suitable flask, dissolve N,N′-di-Boc-thiourea (1.0 equiv) in anhydrous THF. Add cyanuric chloride (TCT) (0.33 equiv) to the solution at room temperature and stir for 30 minutes to activate the thiourea.
-
Amine Addition : To the activated mixture, add the desired amine (1.0 equiv), N-methylmorpholine (NMM) (1.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, perform a standard aqueous work-up. Purify the crude product by column chromatography to isolate the N,N′-di-Boc-protected guanidine.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and a proposed mechanism for the guanidinylation of a primary amine.
Caption: General experimental workflow for Boc-guanidinylation.
Caption: Proposed mechanism for the guanidinylation of a primary amine.
References
Application Notes and Protocols: Benzotriazole-1-carboxamidinium Tosylate in the Synthesis of Polymers and Dyes
Introduction
Benzotriazole-1-carboxamidinium tosylate, commonly abbreviated as BCAT, is a highly efficient and versatile guanylation reagent.[1][2] It facilitates the conversion of primary and secondary amines into the corresponding guanidines under mild reaction conditions.[2][3] Its primary utility lies in its ability to act as an effective condensing reagent, where the benzotriazole moiety serves as an excellent leaving group.[4] While its most documented application is in the synthesis of small molecule guanidines and peptides, its reactivity can be extrapolated to the fields of polymer chemistry and dye modification.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the synthesis of polyguanidines and the post-synthetic modification of amine-functionalized dyes.
Application I: Synthesis of Polyguanidines
The reaction of this compound with diamines offers a direct route to polyguanidines, a class of polymers with potential applications in areas such as gene delivery, antimicrobial materials, and as strong organic bases. The protocol described below is a generalized procedure for the polycondensation of a diamine with BCAT, based on the established synthesis of mono-guanidines.[4][6]
Reaction Principle
The polymerization proceeds via a step-growth mechanism. A difunctional amine monomer (a diamine) reacts with this compound, which serves as an activated C1 synthon. The reaction forms a guanidinium linkage with the release of benzotriazole as a byproduct. Repetition of this step leads to the formation of a linear polyguanidine chain.
Caption: Logical workflow for polyguanidine synthesis using BCAT.
Experimental Protocol: Synthesis of Poly(hexamethylene guanidinium) Tosylate
This protocol details the synthesis of a polyguanidine from 1,6-hexanediamine and this compound.
Materials:
-
This compound (BCAT)
-
1,6-Hexanediamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 100 mL round-bottom flask dried in an oven, add 1,6-hexanediamine (1.16 g, 10 mmol).
-
Under an inert atmosphere, dissolve the diamine in 40 mL of anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (3.47 mL, 20 mmol) to the solution and stir for 5 minutes.
-
In a single portion, add this compound (3.33 g, 10 mmol) to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction period, slowly pour the viscous solution into 400 mL of vigorously stirred diethyl ether.
-
A white precipitate (the polymer) will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude polymer by vacuum filtration and wash the solid thoroughly with diethyl ether (3 x 50 mL) to remove the benzotriazole byproduct and residual solvent.
-
To purify the polymer, redissolve it in a minimal amount of ethanol and re-precipitate it in a large volume of diethyl ether.
-
Collect the purified polymer by vacuum filtration and dry it under vacuum at 40-50 °C to a constant weight.
Data Presentation: Representative Polymerization Results
The following table summarizes the typical stoichiometry and expected (representative) results for the synthesis of poly(hexamethylene guanidinium) tosylate. Actual molecular weights and polydispersity will vary based on reaction conditions and purity of reagents.
| Parameter | Value |
| Molar Ratio (Diamine:BCAT) | 1 : 1 |
| Solvent | Anhydrous DMF |
| Base | DIEA (2 equiv.) |
| Reaction Time | 48 hours |
| Expected Yield | 85 - 95% |
| Representative Mn ( g/mol ) | 8,000 - 15,000 |
| Representative Mw ( g/mol ) | 16,000 - 35,000 |
| Representative PDI (Mw/Mn) | 2.0 - 2.5 |
Application II: Modification of Dyes
This compound is not typically used for the primary synthesis of dye chromophores (like azo groups).[7] However, it is an excellent reagent for the post-synthetic modification of dyes that contain primary or secondary amine functionalities.[4] Introducing a guanidinium group can significantly alter a dye's properties, such as its water solubility, charge, and binding affinity to substrates like fabrics, proteins, or nucleic acids.
Reaction Principle
An amine-functionalized dye is treated with BCAT in the presence of a base. The carboxamidinium group is transferred to the amine on the dye molecule, resulting in a guanidinium-modified dye. This process is a straightforward way to introduce a permanently cationic charge (at physiological pH) onto a dye molecule.
Caption: Experimental workflow for the modification of a dye with BCAT.
Experimental Protocol: Guanylation of 4-Aminoazobenzene
This protocol describes the addition of a guanidinium group to the model dye 4-aminoazobenzene.
Materials:
-
4-Aminoazobenzene
-
This compound (BCAT)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Diethyl ether (Et₂O)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 50 mL oven-dried round-bottom flask, dissolve 4-aminoazobenzene (197 mg, 1.0 mmol) in 10 mL of anhydrous DMF.
-
Add DIEA (0.35 mL, 2.0 mmol) to the solution and stir for 5 minutes under an inert atmosphere.
-
Add BCAT (333 mg, 1.0 mmol) to the stirred solution.
-
Monitor the reaction by TLC (e.g., using a 70:30 mixture of hexane:ethyl acetate) until the starting amine spot has been consumed (typically 4-6 hours).[3]
-
Once the reaction is complete, dilute the mixture with 20 mL of diethyl ether and stir to precipitate the product.
-
Collect the crude product by vacuum filtration, wash it with diethyl ether, and dry.
-
The product, 4-(guanidino)azobenzene tosylate, can be further purified by recrystallization from a suitable solvent like ethanol/ether if necessary.
Data Presentation: Representative Dye Modification Results
The table below summarizes the reaction conditions and expected outcomes for the guanylation of an amino-functionalized dye.
| Parameter | Value |
| Substrate | 4-Aminoazobenzene |
| Molar Ratio (Dye:BCAT) | 1 : 1 |
| Solvent | Anhydrous DMF |
| Base | DIEA (2 equiv.) |
| Reaction Time | 4-6 hours |
| Expected Yield | 65 - 85% |
| Expected Outcome | Formation of a tosylate salt |
| Expected Property Change | Increased water solubility; Potential bathochromic or hypsochromic shift in λ_max |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes and Protocols: Benzotriazole-1-carboxamidinium Tosylate for Guanidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzotriazole-1-carboxamidinium tosylate as a reagent for the efficient synthesis of guanidines under mild conditions. This reagent offers a convenient and effective alternative to other guanylation methods.[1][2][3][4][5][6]
Introduction
Guanidines are an important class of organic compounds with a diverse range of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[5] this compound has emerged as a highly effective reagent for the conversion of primary and secondary amines into their corresponding guanidines.[4][5] This method is characterized by its mild reaction conditions, good to moderate yields, and straightforward product isolation.[2][5] The reagent is a stable, non-hygroscopic, crystalline solid, which is advantageous for handling and storage.[2][5]
Key Advantages
-
Mild Reaction Conditions: The reactions can be carried out at room temperature, which is beneficial for substrates that are sensitive to harsh conditions.[4][5]
-
Good Yields: The conversion of a variety of primary and secondary amines into guanidines proceeds with moderate to good yields.[2][5]
-
Broad Substrate Scope: The reagent is effective for a wide range of amines, including primary, secondary, and aromatic amines.[1][2][7]
-
Facile Product Isolation: Depending on the solvent system, the guanidinium tosylate product often precipitates from the reaction mixture, simplifying purification.[2][5]
Reaction Scheme
The general reaction for the synthesis of guanidines using this compound is depicted below:
Caption: General reaction scheme for the synthesis of guanidines.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the guanylation of various amines using this compound, as reported in the literature.
| Entry | Amine Substrate | Solvent | Base | Time | Yield (%) |
| 1 | Dimethylamine | DMF | DIEA | 5 h | 69 |
| 2 | Benzylamine | DMF | DIEA | 24 h | 84 |
| 3 | 4-Methoxyaniline | DMF | DIEA | 24 h | 68 |
| 4 | n-Butylamine | neat | - | 15 min | 59 |
| 5 | Aniline | CH3CN | - | 5 days | 68 |
| 6 | n-Hexylamine | DMF | DIEA | 24 h | 86 |
| 7 | Pyrrolidine | DMF | DIEA | 24 h | 71 |
| 8 | Piperidine | DMF | DIEA | 24 h | 67 |
Data sourced from Katritzky et al.[2][5]
Experimental Protocols
Preparation of this compound
This protocol is adapted from the procedure described by Katritzky et al.[2][5]
Materials:
-
Benzotriazole
-
Cyanamide
-
p-Toluenesulfonic acid (p-TsOH)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid in 1,4-dioxane.
-
Heat the mixture at reflux.
-
Upon completion of the reaction, the product, this compound, will crystallize as fine white needles.
-
Collect the solid by filtration and dry it. The reported yield is approximately 77%.[2][5]
General Protocol for the Guanylation of Amines
The following are generalized procedures for the synthesis of guanidines from amines using this compound.[2][5]
Method A: In the presence of a base (e.g., for Dimethylamine)
Materials:
-
Amine (e.g., Dimethylamine, 40 wt. % solution in water)
-
This compound
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of the amine (1.0 eq), this compound (1.0 eq), and DIEA (1.0 eq), add DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-24 hours), dilute the reaction mixture with diethyl ether to precipitate the crude product.
-
Stir the resulting suspension, then collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure guanidinium tosylate.
Method B: In the absence of a base (e.g., for Aniline)
Materials:
-
Amine (e.g., Aniline)
-
This compound
-
Acetonitrile (CH3CN)
Procedure:
-
Combine the amine (1.0 eq) and this compound (1.0 eq) in acetonitrile.
-
Stir the mixture at room temperature. The product may precipitate during the reaction.
-
Monitor the reaction by TLC. Note that reactions with less nucleophilic amines may require longer reaction times (e.g., 5 days for aniline).
-
Collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the pure guanidinium tosylate.
Method C: Solvent-free conditions (e.g., for n-Butylamine)
Materials:
-
Amine (e.g., n-Butylamine)
-
This compound
Procedure:
-
Combine the amine (1.0 eq) and this compound (1.0 eq) in a reaction vessel without any solvent.
-
Heat the mixture (e.g., at 50 °C for 15 minutes for n-butylamine).
-
After the reaction is complete, the product can be isolated, typically by chromatographic methods.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and isolation of guanidines using this compound.
Caption: Workflow for guanidine synthesis and purification.
References
Application Notes and Protocols: Benzotriazole-1-carboxamidinium Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-1-carboxamidinium tosylate has emerged as a highly efficient and versatile reagent in modern organic synthesis. Its primary application lies in the guanylation of primary and secondary amines, a critical transformation for the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. This reagent is a stable, non-hygroscopic, crystalline solid, offering significant advantages over other guanylating agents, including mild reaction conditions, high yields, a broad substrate scope, and straightforward product isolation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound.
Principle Application: Synthesis of Guanidines
This compound serves as a powerful electrophilic amidinating agent. The core of its reactivity lies in the benzotriazole moiety, which functions as an excellent leaving group. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the carboxamidinium carbon, leading to the formation of a guanidinium salt and the release of benzotriazole.[1][3] This transformation is notable for its efficiency and selectivity under mild conditions.[1][4]
Reaction Scheme:
The general reaction for the guanylation of amines using this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Guanidine Synthesis with Benzotriazole-1-carboxamidinium tosylate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve yields in guanidine synthesis using Benzotriazole-1-carboxamidinium tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages for guanidine synthesis?
This compound is a stable, non-hygroscopic, and convenient reagent for converting primary and secondary amines into guanidines.[1][2][3] Its primary advantages include mild reaction conditions, good to moderate yields, and a simpler product isolation process compared to other methods.[1][4][5] The reagent is particularly effective because benzotriazole is a good leaving group, making the reagent more reactive than similar compounds like pyrazole-1-carboxamidine hydrochloride.[1]
Q2: What types of amines are suitable for this reaction?
This method is versatile and works for a range of primary and secondary amines, including aromatic amines which can be less nucleophilic.[1][6]
Q3: What are the typical solvents and bases used in this synthesis?
The reaction is commonly carried out in Dimethylformamide (DMF) with Diisopropylethylamine (DIEA) as a base.[1] Acetonitrile (CH3CN) can also be used as a solvent, and in some cases, the reaction can be performed neat (without solvent).[1]
Q4: How is the product typically isolated?
Product isolation is often straightforward. When DMF is used as the solvent, the desired guanidinium tosylate salt frequently precipitates from the reaction mixture. The benzotriazole by-product is soluble in ether, allowing for easy separation by filtration.[1] If the product precipitates in acetonitrile, it can also be collected by filtration.[6] For reactions run without a solvent, chromatographic purification may be necessary.[1]
Troubleshooting Guide
Q1: I am getting a low yield. What are the common causes and how can I improve it?
Several factors can contribute to low yields. Here are some common issues and potential solutions:
-
Inappropriate Reaction Conditions for the Specific Amine: While the general procedure works for many amines, some may require optimization. For instance, the synthesis of n-butylamine-1-carboxamidinium tosylate gave a poor yield (34%) at room temperature but was successfully prepared by heating at 50°C for 15 minutes.[1][7]
-
Recommendation: For stubborn amines, consider adjusting the temperature or reaction time. A modest increase in temperature may improve the yield.
-
-
Base Omission: The presence of a base like DIEA is crucial for many reactions to neutralize the generated tosylate salt and facilitate the reaction.[1]
-
Recommendation: Ensure that an appropriate base is included, especially when using amine salts as starting materials or when the amine itself is not basic enough.
-
-
Amine Salt Formation: If the amine is highly basic, it may form a stable tosylate salt, which is less reactive. This was observed with n-butylamine under the general procedure.[1][7]
-
Recommendation: If you suspect amine salt formation is inhibiting the reaction, consider modifying the workup procedure or adjusting the stoichiometry of the base.
-
-
Steric Hindrance: Highly substituted or sterically hindered amines may react more slowly or require more forcing conditions.
-
Recommendation: Increase the reaction time or temperature. For very hindered amines, alternative guanidinylating reagents might be necessary.
-
Q2: My reaction is very slow. How can I speed it up?
Reaction times can vary significantly, from 15 minutes to 5 days, depending on the amine's reactivity.[1]
-
Recommendation: If the reaction is proceeding too slowly, consider switching to a more polar solvent like DMF or gently heating the reaction mixture. For example, the reaction with n-butylamine was accelerated by heating.[1][7]
Q3: I am having trouble with product purification. What can I do?
-
Precipitation Issues: If the guanidinium salt does not precipitate, the workup will need to be adjusted.
-
Recommendation: Try adding a non-polar solvent like diethyl ether to the reaction mixture to induce precipitation. If that fails, an extractive workup followed by column chromatography will be necessary.
-
-
Benzotriazole Contamination: The benzotriazole by-product can sometimes co-precipitate with the product.
-
Recommendation: Wash the filtered product thoroughly with a solvent in which benzotriazole is soluble but the product is not, such as diethyl ether.[1]
-
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various guanidinium tosylates from primary and secondary amines using this compound.
| Amine | Product | Solvent | Base | Time | Yield (%) | Reference |
| Cyclohexylamine | Cyclohexylguanidinium tosylate | DMF | DIEA | 4-5 h | 69 | [1][7] |
| n-Hexylamine | n-Hexylguanidinium tosylate | DMF | DIEA | 4-5 h | 84 | [1][7] |
| 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | CH3CN | None | 24 h | 68 | [1][7] |
| n-Butylamine | n-Butylguanidinium tosylate | None | None | 15 min | 59 | [1][7] |
| Aniline | Phenylguanidinium tosylate | CH3CN | None | 5 days | 86 | [1][7] |
| Pyrrolidine | N,N-Tetramethyleneguanidinium tosylate | CH3CN | None | 24 h | 71 | [1][7] |
| Piperidine | N,N-Pentamethyleneguanidinium tosylate | CH3CN | None | 24 h | 67 | [1][7] |
Experimental Protocols
General Protocol for Guanidinylation of Amines
This protocol is adapted from the work of Katritzky et al.[1]
-
To a solution of the amine (1.0 mmol) in DMF (10 mL), add this compound (1.0 mmol) and Diisopropylethylamine (DIEA) (1.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether to remove the soluble benzotriazole by-product.
-
Dry the product under vacuum to obtain the pure guanidinium tosylate salt.
Alternative Protocol (in Acetonitrile or Neat)
-
Mix the amine (1.0 mmol) and this compound (1.0 mmol) in acetonitrile (10 mL) or without a solvent.
-
Stir the mixture at room temperature or heat as required. Monitor the reaction progress.
-
If the product precipitates from acetonitrile, collect it by filtration and wash with fresh solvent.
-
If the reaction is performed neat, purify the resulting mixture by column chromatography.
Visualizations
Caption: A typical workflow for guanidine synthesis.
Caption: A decision tree for troubleshooting low yields.
References
Navigating Guanidinylation: A Technical Guide to Minimizing Side Reactions with Benzotriazole-1-carboxamidinium tosylate
For researchers and drug development professionals leveraging Benzotriazole-1-carboxamidinium tosylate for the synthesis of guanidines, achieving high yields and purity is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Challenges
This guide addresses specific issues that may arise during guanidinylation reactions using this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Guanidine Product
-
Potential Cause: Degradation or impurity of the guanidinylating agent or amine substrate.
-
Solution: Ensure the purity and dryness of your amine substrate, as the presence of water or other nucleophilic impurities can lead to unwanted side reactions.[1] It is also crucial to verify the quality of the this compound.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: The choice of solvent and base is critical. Reactions are commonly performed in DMF with a base like diisopropylethylamine (DIEA) at room temperature.[2] However, for some substrates, other solvents like acetonitrile (CH3CN) or even solvent-free conditions may be more effective.[2] The reaction temperature may also need optimization; while many reactions proceed at room temperature, gentle heating might be necessary for sluggish reactions, though excessive heat can lead to decomposition.[1]
-
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. Insufficient reaction time can result in incomplete conversion.[1]
-
-
Potential Cause: Formation of n-butylamine tosylate salt as a byproduct.
-
Solution: In some cases, particularly with n-butylamine, heating at 50°C for a short period (e.g., 15 minutes) can improve the yield of the desired guanidine and avoid the formation of the tosylate salt byproduct.[2]
-
Issue 2: Formation of Unidentified Side Products
-
Potential Cause: Reaction with unprotected functional groups.
-
Solution: If your amine substrate contains other nucleophilic functional groups, consider using appropriate protecting groups to prevent side reactions.
-
-
Potential Cause: Over-reaction or decomposition.
-
Solution: Prolonged reaction times or excessive temperatures can lead to the formation of byproducts.[1] Monitor the reaction closely and quench it once the starting material is consumed.
-
-
Potential Cause: Guanidinylation as an undesired side reaction in peptide coupling.
-
Solution: When using similar guanidinium-type coupling reagents (like HATU), the formation of a guanidino side product on the N-terminal amine group can occur.[3] To minimize this, use a slight excess of the carboxylic acid component relative to the coupling reagent and a short pre-activation period before adding the amine.[4]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause: Co-precipitation of byproducts.
-
Solution: The choice of solvent can influence product isolation. When DMF is used as a solvent, the desired guanidine product often precipitates and can be separated from the ether-soluble benzotriazole byproduct by filtration.[2] If CH3CN is used, the product may also precipitate during the reaction.[2]
-
-
Potential Cause: Similar polarity of the product and impurities.
-
Solution: If filtration is not sufficient, purify the crude product using flash column chromatography.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for guanidinylation using this compound?
A1: A common starting point is to use one molar equivalent of both the amine and this compound in DMF with one equivalent of a non-nucleophilic base like DIEA at room temperature.[2] However, optimal conditions can vary depending on the substrate.
Q2: How does the choice of base affect the reaction?
A2: A base like DIEA is often used to neutralize the tosylate salt formed during the reaction, driving the equilibrium towards product formation.[2] The choice and stoichiometry of the base can be critical and may need to be optimized for your specific substrate.
Q3: Can this reagent be used for both primary and secondary amines?
A3: Yes, this compound is effective for the guanidinylation of both primary and secondary amines, including aromatic amines.[2]
Q4: How can I avoid the formation of the amine tosylate salt?
A4: For certain amines, isolation of the amine tosylate salt instead of the desired guanidine can be an issue. Modifying the reaction conditions, such as a short period of heating, may be necessary to favor the formation of the guanidine.[2]
Data Presentation: Reaction Condition Optimization
The following table summarizes the reported yields for the guanidinylation of various amines with this compound under different reaction conditions. This data can serve as a guide for optimizing your own experiments.
| Amine Substrate | Solvent | Base | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline | DMF | DIEA | 4-5 h | Room Temp | 69 | [2][5] |
| 4-Methoxyaniline | DMF | DIEA | 4-5 h | Room Temp | 84 | [2][5] |
| 4-Nitroaniline | DMF | DIEA | 24 h | Room Temp | 68 | [2][5] |
| n-Butylamine | No Solvent | DIEA | 15 min | 50 °C | 86 | [2][5] |
| n-Hexylamine | DMF | DIEA | 24 h | Room Temp | 71 | [2][5] |
| Pyrrolidine | DMF | DIEA | 24 h | Room Temp | 67 | [2][5] |
| Aniline | CH3CN | No Base | 5 days | Room Temp | 59 | [2][5] |
Experimental Protocols
General Procedure for Guanidinylation of Amines:
-
To a solution of the amine (1.0 mmol) in anhydrous DMF (3 mL) under an inert atmosphere, add diisopropylethylamine (DIEA) (1.0 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the amine.[2][5]
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether to remove the soluble benzotriazole byproduct.[2]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by flash column chromatography.[1]
Visualizing Workflows and Pathways
To aid in understanding the experimental process and potential side reactions, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. tandfonline.com [tandfonline.com]
overcoming steric hindrance in peptide coupling with BCAT
Technical Support Center: Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in peptide coupling, with a particular focus on sterically hindered residues.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in peptide coupling and why is it a problem?
A: Steric hindrance in peptide coupling refers to the spatial blockage between two amino acid residues that slows down or prevents the formation of a peptide bond. This is often caused by bulky side chains on the amino acids, such as those found in Valine (Val), Isoleucine (Ile), Threonine (Thr), or aminoisobutyric acid (Aib). This hindrance can lead to incomplete reactions, resulting in low peptide yield and the formation of deletion sequences, which are difficult to separate from the target peptide.
Q2: My coupling reaction is inefficient when coupling a bulky amino acid like Aib. What are the first troubleshooting steps?
A: When facing inefficient coupling with sterically hindered amino acids, consider the following initial steps:
-
Increase Reaction Time: Sterically hindered couplings are slower. Extending the reaction time (e.g., from 1-2 hours to 4-24 hours) can often improve yields.
-
Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier. Temperatures between 50-60°C are often effective, but should be used with caution to avoid side reactions.
-
Use a More Potent Coupling Reagent: Standard coupling reagents like HBTU may not be sufficient. Consider switching to a more powerful oxymabased or COMU-type reagent known for its effectiveness in hindered couplings.
-
Solvent Choice: The choice of solvent can impact coupling efficiency. N,N-Dimethylformamide (DMF) is common, but in some cases, a switch to N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can be beneficial.
Q3: Which coupling reagents are recommended for sterically hindered amino acids?
A: For difficult couplings involving sterically hindered residues, high-potency uranium-based reagents are generally recommended. Some of the most effective options include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent, though it can cause racemization in sensitive amino acids.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers similar efficiency to HATU with potentially reduced racemization.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation coupling reagent known for its high efficiency, rapid reaction times, and lower risk of racemization. It is often considered one of the best choices for hindered systems.
Troubleshooting Guide: Low Yield in Hindered Peptide Couplings
This guide provides a systematic approach to troubleshooting low yields when coupling sterically demanding amino acids.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency with Aib-Aib dipeptide synthesis | Insufficient activation of the carboxylic acid due to steric bulk. | 1. Switch to a high-potency coupling reagent like COMU or HATU.2. Increase the equivalents of the coupling reagent and base (e.g., from 1.5 to 2.0 equivalents).3. Increase the reaction temperature to 50°C. |
| Incomplete reaction after 2 hours | Slow reaction kinetics due to steric hindrance. | 1. Extend the reaction time to 4-24 hours.2. Monitor the reaction progress using a qualitative test like the Kaiser test to determine the necessary reaction time. |
| Presence of deletion sequences in the final peptide | Failed coupling at the hindered position. | 1. Perform a "double coupling" where a second round of fresh amino acid and coupling reagents is added after the initial coupling time.2. If double coupling fails, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Racemization of the coupled amino acid | Over-activation by the coupling reagent, especially with sensitive residues. | 1. Use a less racemization-prone reagent like COMU.2. Strictly control the amount of base used (e.g., use a non-nucleophilic base like DIPEA at a precise stoichiometry).3. Lower the reaction temperature if possible while still achieving acceptable coupling efficiency. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using COMU
This protocol describes a general method for coupling a protected amino acid to a resin-bound amine, suitable for sterically hindered residues.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent COMU (3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For highly hindered couplings, the reaction time may be extended up to 24 hours, or the temperature may be increased to 40-50°C.
-
Washing: After the coupling is complete, wash the resin with DMF, followed by DCM, and then dry the resin.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction (a negative result indicates a complete reaction).
Visual Guides
Caption: Workflow for peptide coupling with a hindered amino acid.
Caption: Troubleshooting logic for low yield in hindered couplings.
preventing racemization when using Benzotriazole-1-carboxamidinium tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzotriazole-1-carboxamidinium tosylate. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is predominantly described in chemical literature as a highly effective reagent for the conversion of primary and secondary amines into guanidines.[1][2][3] This process, known as guanidinylation, is crucial for the synthesis of various biologically active compounds. The reagent is valued for facilitating these transformations under mild conditions with good to excellent yields.[2]
Q2: Can this compound be used as a peptide coupling reagent?
Q3: If used for peptide coupling, what is the likely mechanism of action and the primary cause of racemization?
Based on its structure and the mechanisms of similar reagents like HBTU, this compound would likely act as an aminium/uronium salt. It would activate the carboxylic acid of an N-protected amino acid to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide.
The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate from the activated amino acid.[5] This planar structure allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate.[5]
Q4: Which amino acids are most susceptible to racemization?
Regardless of the coupling reagent used, certain amino acids are inherently more prone to racemization. Histidine (His) and cysteine (Cys) are particularly susceptible. Other amino acids that can be prone to racemization, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).
Q5: What general strategies can be employed to suppress racemization in peptide coupling reactions?
To minimize racemization during peptide coupling, several strategies are recommended:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to oxazolone formation.[5]
-
Choice of Base: The selection of a base is critical. Weaker and more sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are preferable to strong, non-hindered bases like triethylamine to minimize racemization.[5]
-
Lower Reaction Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.
-
Solvent Choice: Using less polar solvents can sometimes help reduce the rate of racemization, although solubility of the reagents must be considered.
-
Minimized Pre-activation Time: The N-protected amino acid should be activated with the coupling reagent for the shortest time necessary before the addition of the amine component. This minimizes the time the activated species exists, reducing the opportunity for racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Activation/Coupling: The reagent may not be efficient for the specific amino acids being coupled, or reaction conditions may be suboptimal. | 1. Ensure all reagents are anhydrous, as moisture can hydrolyze the activated species. 2. Increase the equivalents of the coupling reagent and the N-protected amino acid (e.g., to 1.2-1.5 equivalents). 3. Consider a different solvent or increasing the reaction time. |
| Guanidinylation of the N-terminal Amine: If used in excess, aminium-based reagents can react with the free N-terminus of the peptide, forming a guanidine group that terminates the chain elongation. This is a known side reaction for reagents like HBTU and HATU.[6][7] | 1. Use equimolar amounts of the coupling reagent relative to the carboxylic acid. 2. Avoid prolonged pre-activation before adding the amine component. | |
| Suspected Racemization (Diastereomeric Impurities Detected) | Oxazolone Formation: The activated amino acid is forming the planar oxazolone intermediate prior to coupling. | 1. Lower the reaction temperature to 0 °C. 2. Add an anti-racemization additive such as HOBt or Oxyma to the reaction mixture. |
| Base-Induced Racemization: The base used may be too strong or not sterically hindered enough, leading to direct enolization. | 1. Switch to a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. 2. Use the minimum amount of base necessary for the reaction to proceed. | |
| Prolonged Activation Time: The activated amino acid is allowed to stand for too long before the amine component is added. | 1. Minimize the pre-activation time. Add the amine component as soon as possible after the activation mixture is prepared. | |
| Presence of Unidentified Side Products | Reaction with Amino Acid Side Chains: The coupling reagent or activated amino acid may be reacting with unprotected or sensitive side chains. | 1. Ensure that all trifunctional amino acids have appropriate side-chain protecting groups. 2. Review the compatibility of the side-chain protecting groups with the coupling conditions. |
Quantitative Data on Racemization for Common Coupling Reagents
While specific quantitative data for this compound is not available in the reviewed literature, the following table provides a comparison of racemization levels for other commonly used coupling reagents to serve as a benchmark. The data is typically generated by coupling a model peptide and analyzing the formation of the D-isomer (epimer).
| Coupling Reagent/Method | % D-Isomer (Epimerization) |
| HATU | 0.5 - 2.0% |
| HBTU | 1.5 - 5.0% |
| TBTU | 2.0 - 6.0% |
| PyBOP | 1.0 - 3.5% |
| DIC/HOBt | 0.5 - 2.5% |
Note: The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the base used.
Experimental Protocols
Protocol 1: Guanidinylation of a Primary Amine (Established Method)
This protocol describes the well-documented use of this compound for the synthesis of guanidines.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.0 equivalent) to the solution.
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with diethyl ether to precipitate the guanidinium tosylate salt. The salt can be collected by filtration, washed with diethyl ether, and then purified by recrystallization if necessary.
Protocol 2: Peptide Coupling (Hypothetical Protocol as a Starting Point for Investigation)
Disclaimer: This protocol is a proposed starting point for using this compound in peptide synthesis, based on standard procedures for similar aminium/uronium salt reagents like HBTU. This method has not been validated in the reviewed literature and will require optimization.
-
Resin Preparation (for Solid-Phase Synthesis): Swell the resin-bound amine in DMF for 30 minutes. Deprotect the N-terminal protecting group using standard procedures (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (1.5 equivalents) in DMF. If desired, add an anti-racemization additive like HOBt or Oxyma (1.5 equivalents).
-
Coupling Reagent Addition: Add this compound (1.5 equivalents) to the amino acid solution.
-
Base Addition and Pre-activation: Add a suitable base such as DIEA (3.0 equivalents). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the washed, deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours. For amino acids prone to racemization, conduct the coupling at 0 °C for a longer duration.
-
Monitoring and Washing: Monitor the completion of the coupling using a qualitative test (e.g., ninhydrin test). Once complete, wash the resin with DMF to remove excess reagents and byproducts.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for guanidinylation of amines.
Caption: Hypothetical workflow for peptide coupling with BCAT.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzotriazole-1-carboxamidinium Tosylate Couplings
Welcome to the technical support center for optimizing reaction times for Benzotriazole-1-carboxamidinium tosylate couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to facilitate efficient and successful guanidinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable, non-hygroscopic, and effective reagent used for the conversion of primary and secondary amines into guanidines.[1][2] This method is noted for its mild reaction conditions and straightforward product isolation.[1][3]
Q2: What are the key advantages of using this compound over other guanidinylating reagents?
Key advantages include:
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Mild Reaction Conditions: Reactions can often be carried out at room temperature.[1]
-
Ease of Product Isolation: The guanidinium product often precipitates and can be easily separated from the benzotriazole byproduct.[1]
-
Good Yields: The reagent provides moderate to good yields for a variety of amines.[1][2]
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High Reactivity: Benzotriazole is an excellent leaving group, making the reagent more reactive than similar reagents like pyrazole-1-carboxamidine hydrochloride.[1]
-
Stable Reagent: The tosylate salt is a stable, non-hygroscopic solid with an extended shelf-life.[1]
Q3: What factors can influence the reaction time of the coupling?
Several factors can affect the reaction time, including:
-
Nucleophilicity of the Amine: More nucleophilic amines tend to react faster.
-
Steric Hindrance: Sterically hindered amines may require longer reaction times or elevated temperatures.
-
Solvent: The choice of solvent can significantly impact reaction rates and product solubility.[1][4]
-
Temperature: While many reactions proceed at room temperature, gentle heating can sometimes accelerate slow reactions.[1]
-
Presence of a Base: A non-nucleophilic base like diisopropylethylamine (DIEA) is often used, though reactions can proceed without it under certain conditions.[1]
Troubleshooting Guide
Issue 1: The reaction is slow or appears to have stalled.
-
Possible Cause: The amine substrate is sterically hindered or has low nucleophilicity (e.g., an aromatic amine).
-
Solution: Consider gentle heating. For example, the reaction with n-butylamine was successfully carried out at 50°C for 15 minutes.[1] For some aromatic amines, reaction times can extend up to 5 days.[1] Monitoring the reaction progress using TLC or LC-MS is recommended to determine the optimal reaction time.[4]
-
-
Possible Cause: Suboptimal solvent choice leading to poor solubility of reactants.
-
Possible Cause: Inactivation of the reagent due to moisture.
Issue 2: The reaction yield is lower than expected.
-
Possible Cause: Formation of the amine tosylate salt as a side product.
-
Solution: This can sometimes occur when using the general procedure for certain amines. Adjusting the reaction conditions, such as temperature and the use of a base, may be necessary. For instance, attempts to synthesize n-butylamine-1-carboxamidinium tosylate at room temperature resulted in a poor yield or isolation of the n-butylamine tosylate salt, which was resolved by heating at 50°C for 15 minutes without a solvent.[1]
-
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction has gone to completion by monitoring via TLC or LC-MS. If the reaction has stalled, refer to the troubleshooting steps for slow reactions.
-
-
Possible Cause: Issues with product isolation and purification.
Data Presentation: Reaction Conditions and Times
The following table summarizes the reaction conditions for the coupling of this compound with various amines.
| Amine Substrate | Solvent | Base | Temperature | Reaction Time | Yield (%) |
| Dimethylamine | DMF | DIEA | Room Temp. | 5 hours | 69 |
| Piperidine | DMF | DIEA | Room Temp. | 24 hours | 84 |
| 4-Methoxyaniline | DMF | DIEA | Room Temp. | 24 hours | 68 |
| n-Butylamine | None | DIEA | 50°C | 15 minutes | 59 |
| Aniline | CH3CN | None | Room Temp. | 5 days | 68 |
| Pyrrolidine | CH3CN | None | Room Temp. | 24 hours | 86 |
| n-Hexylamine | CH3CN | None | Room Temp. | 24 hours | 71 |
| Morpholine | CH3CN | None | Room Temp. | 24 hours | 67 |
Data sourced from Katritzky et al.[1][5]
Experimental Protocols
General Procedure for Guanidinylation in DMF with DIEA:
-
To a mixture of the amine (1.0 mmol) and this compound (1.0 mmol), add diisopropylethylamine (DIEA) (1.0 mmol).
-
Add dry N,N-dimethylformamide (DMF) (5-10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (Et2O) to precipitate the product.
-
Collect the crude precipitate by filtration, wash with Et2O, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure guanidinium tosylate.[1]
Procedure for Guanidinylation at Elevated Temperature (Neat):
-
In an oven-dried flask under an inert atmosphere, combine the amine (1.0 mmol), this compound (1.0 mmol), and DIEA (1.0 mmol).
-
Heat the mixture with stirring (e.g., at 50°C).
-
Monitor the reaction for the specified time (e.g., 15 minutes).
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., THF) and purify by flash column chromatography.[5]
Visualizations
Caption: General experimental workflow for guanidinylation.
Caption: Troubleshooting logic for common coupling issues.
References
Technical Support Center: Optimizing BCAT Reactions with DIEA
Welcome to the Technical Support Center for Biocatalytic Asymmetric Transfer (BCAT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Diisopropylethylamine (DIEA) as a base in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base, such as DIEA, in a BCAT reaction?
In biocatalytic reactions, the pH of the reaction medium is a critical parameter that can significantly influence enzyme activity, stability, and stereoselectivity. While enzymes have an optimal pH range for their activity, the addition of an organic base like DIEA can be used to neutralize acidic byproducts that may form during the reaction, thereby maintaining a stable pH. It can also play a role in the solubility of certain substrates or reagents.
Q2: How does the concentration of DIEA potentially affect the outcome of my BCAT reaction?
The concentration of DIEA can have several effects on a BCAT reaction:
-
pH Modification: The primary role of DIEA is to act as a base, and its concentration will directly impact the pH of the reaction mixture. Deviations from the enzyme's optimal pH can lead to a decrease in reaction rate and enantioselectivity.
-
Enzyme Inhibition: At high concentrations, organic bases like DIEA can act as inhibitors to the enzyme. This can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, leading to a significant drop in reaction yield.
-
Substrate/Cofactor Stability: Extreme pH values, influenced by the DIEA concentration, could potentially lead to the degradation of the substrate or the essential pyridoxal 5'-phosphate (PLP) cofactor.
Q3: What is the optimal pH range for BCAT enzymes?
The optimal pH for branched-chain amino acid transferases (BCATs) can vary depending on the specific enzyme and its source. Generally, many transaminases exhibit optimal activity in a slightly alkaline pH range, typically between 7.5 and 8.5. It is crucial to determine the optimal pH for the specific BCAT being used in your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using DIEA in BCAT reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Suboptimal pH: The concentration of DIEA may be shifting the reaction pH outside the optimal range for the BCAT enzyme. | 1. Measure the pH: Directly measure the pH of the reaction mixture after the addition of all components, including DIEA. 2. pH Titration: Perform small-scale experiments with varying concentrations of DIEA to identify the optimal pH for your specific reaction. 3. Alternative Buffering System: Consider using a well-characterized buffer system to maintain the optimal pH, reducing the reliance on DIEA for pH control. |
| Enzyme Inhibition: High concentrations of DIEA may be inhibiting the enzyme. | 1. Reduce DIEA Concentration: Systematically decrease the concentration of DIEA in your reaction to see if the conversion improves. 2. Test Alternative Bases: If a base is necessary, consider screening other non-nucleophilic organic bases that may have a lower inhibitory effect. | |
| Enzyme Denaturation: Extreme pH conditions caused by incorrect DIEA concentration can lead to irreversible enzyme denaturation. | 1. Confirm Enzyme Activity: Run a control reaction under known optimal conditions (without DIEA if possible) to ensure the enzyme is active. 2. Pre-incubation Test: Incubate the enzyme at the reaction pH (with DIEA) for a period without the substrate, then initiate the reaction to see if the enzyme has lost activity. | |
| Low Enantioselectivity (ee) | Suboptimal pH: The stereoselectivity of many enzymes is highly dependent on pH. | 1. Fine-tune pH: Even within the active pH range, small variations can impact enantioselectivity. Perform a narrow-range pH screen using different DIEA concentrations. |
| Solvent Effects: The presence of an organic base can alter the solvent properties of the reaction medium, which may affect how the substrate binds to the active site. | 1. Screen Solvents: If the reaction allows, test different co-solvents in combination with DIEA to see if enantioselectivity can be improved. | |
| Reaction Rate Decreases Over Time | Product Inhibition: The product of the reaction may be inhibiting the enzyme. | 1. Monitor Product Concentration: Track the formation of the product over time to see if the rate decrease correlates with product accumulation. 2. In situ Product Removal: If feasible, consider strategies for in situ product removal to alleviate inhibition. |
| pH Shift During Reaction: The reaction itself may be producing acidic or basic byproducts, causing the pH to drift away from the optimum. | 1. Monitor pH Over Time: Periodically check the pH of the reaction mixture throughout its course. 2. Buffered System: Employ a suitable buffer to maintain a stable pH throughout the reaction. |
Experimental Protocols
General Protocol for a BCAT Reaction
This protocol provides a general framework. Optimal conditions, including the concentration of DIEA, should be determined empirically for each specific reaction.
-
Enzyme and Cofactor Preparation:
-
Prepare a stock solution of the BCAT enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the pyridoxal 5'-phosphate (PLP) cofactor in the same buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the buffer, the amino donor substrate, and the PLP cofactor.
-
If required, add DIEA to the desired concentration. It is recommended to start with a low concentration and optimize from there.
-
Add the amino acceptor substrate to the mixture.
-
Initiate the reaction by adding the BCAT enzyme solution.
-
-
Reaction Monitoring:
-
Incubate the reaction at the optimal temperature with appropriate stirring.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable method (e.g., HPLC, GC) to determine conversion and enantiomeric excess.
-
-
Work-up and Analysis:
-
Once the reaction has reached the desired conversion, quench the reaction (e.g., by adding a strong acid or base to denature the enzyme).
-
Extract the product with an appropriate organic solvent.
-
Analyze the final product for yield and enantiomeric excess.
-
Visualizations
BCAT Reaction Mechanism
Caption: The ping-pong bi-bi mechanism of a Branched-Chain Amino Acid Transferase (BCAT).
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in BCAT reactions involving DIEA.
Technical Support Center: Troubleshooting Low Coupling Efficiency in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on diagnosing and resolving low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of low coupling efficiency?
A1: The most common indicator of incomplete coupling is a positive result from a qualitative monitoring test, such as the Kaiser test (ninhydrin test), which detects free primary amines on the resin.[1][2] A positive test, often indicated by a blue color on the resin beads, signifies the presence of unreacted N-terminal amines, meaning the coupling reaction was unsuccessful.[3] Other indicators include a lower than expected final peptide yield and the presence of deletion sequences (peptides missing one or more amino acids) in the final product, detectable by mass spectrometry.[2][4]
Q2: What are the most common causes of low coupling efficiency in SPPS?
A2: Low coupling efficiency can stem from several factors:
-
Steric Hindrance: Bulky side chains of either the incoming amino acid or the C-terminal amino acid on the growing peptide chain can physically block the reactive sites.[5][6] This is particularly common with β-branched amino acids (Val, Ile, Thr) and other sterically demanding residues.[4][5]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) that aggregate on the resin, making the N-terminus inaccessible to the incoming activated amino acid.[7][8] This is frequently observed with hydrophobic sequences.[7]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the reaction solvent limits the accessibility of reagents to the growing peptide chain within the resin beads.[5][9][10] The choice of resin and solvent significantly impacts swelling.[11][12]
-
Suboptimal Reagent Concentration and Activation: Insufficient equivalents of the amino acid or coupling reagents, or inadequate activation of the incoming amino acid's carboxyl group, can lead to incomplete reactions.[3][13] The stability of the activated species is also a critical factor.[5]
-
Side Reactions: Various side reactions can consume reactants or modify the peptide chain, leading to lower yields of the desired product. Common side reactions include racemization, aspartimide formation, and diketopiperazine formation.[7][14][15]
Q3: How can I improve the coupling of sterically hindered amino acids?
A3: To overcome steric hindrance, several strategies can be employed:
-
Use High-Reactivity Coupling Reagents: Employ more potent coupling reagents, such as those based on uronium/aminium or phosphonium salts like HATU, HCTU, COMU, or PyAOP.[3][16][17] These reagents are known for their high efficiency in difficult couplings.[5][18]
-
Increase Reaction Time and Temperature: Extending the coupling reaction time or performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.[2][5] Microwave-assisted peptide synthesis can also be effective by using elevated temperatures to increase reaction kinetics.[4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction rate.[13]
Q4: What should I do if I suspect peptide aggregation is occurring?
A4: If peptide aggregation is suspected, consider the following interventions:
-
Change the Solvent: Switching to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) or ethylene carbonate to the DMF can help disrupt secondary structures.[7]
-
Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides or a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen can disrupt the hydrogen bonding that leads to aggregation.[7]
-
Use a Different Resin: Resins with better swelling properties and a more hydrophilic backbone, such as PEG-based resins (e.g., NovaPEG, TentaGel), can reduce peptide aggregation.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Low Coupling Efficiency
This guide provides a step-by-step workflow for identifying the root cause of poor coupling.
Caption: A workflow for diagnosing and addressing incomplete coupling.
Guide 2: Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical for success, especially with challenging sequences.
| Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Moderate | Cost-effective. | Can cause racemization without additives; DCC byproduct is insoluble.[19][20] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | High efficiency, low racemization risk.[21][22] | More expensive, can be moisture-sensitive.[21] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Excellent efficiency, low side-product formation, suitable for difficult sequences.[3][18][21] | Can cause guanidinylation of the N-terminus if used in excess.[7][22] |
Key Experimental Protocols
Protocol 1: Qualitative Monitoring of Coupling Efficiency (Kaiser Test)
The Kaiser test is a sensitive method for detecting free primary amines.[1]
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL 0.001 M KCN diluted to 100 mL with pyridine.
-
Peptide-resin sample.
-
Heating block.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense blue solution and beads | Incomplete coupling (free primary amines present).[1] |
| Yellow or colorless solution and beads | Complete coupling (no free primary amines).[3] |
| Red-brown color | May indicate an N-terminal proline, for which the Kaiser test is less reliable. Consider an alternative test like the chloranil or isatin test.[1] |
Protocol 2: Capping of Unreacted Amines
Capping is performed to permanently block unreacted N-terminal amines to prevent the formation of deletion peptides.[5]
Materials:
-
Acetic anhydride.
-
A base such as pyridine or N,N-diisopropylethylamine (DIPEA).
-
DMF.
-
Peptide-resin with unreacted amines.
Procedure:
-
Following a positive Kaiser test after a double coupling, wash the resin several times with DMF.
-
Prepare a capping solution. A common mixture is acetic anhydride and a base (e.g., DIPEA) in DMF. A typical ratio is 10:5:85 (v/v/v) of acetic anhydride:DIPEA:DMF.
-
Add the capping solution to the resin and agitate at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, the capping procedure can be repeated.[1]
Visualization of Key Processes
General Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: The cyclical process of solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bachem.com [bachem.com]
- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 20. peptide.com [peptide.com]
- 21. jpt.com [jpt.com]
- 22. 肽偶联剂选择指南 [sigmaaldrich.com]
stability and storage conditions for Benzotriazole-1-carboxamidinium tosylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Benzotriazole-1-carboxamidinium tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container at 2-8 °C.[1]
Q2: How stable is this compound at room temperature?
A2: While refrigerated storage is recommended for long-term stability, the compound is described as a stable solid with an extended shelf-life, suggesting it can be handled at room temperature for routine experimental procedures without immediate degradation.[2]
Q3: Is this compound sensitive to moisture?
A3: The compound has been described as non-hygroscopic, meaning it does not readily absorb moisture from the atmosphere.[2][3] However, as a general good practice for all reagents, it is advisable to store it in a dry environment and minimize exposure to humidity.
Q4: What is the appearance of pure this compound?
A4: Pure this compound is a white, crystalline solid, often appearing as fine white needles.[2][3]
Q5: In which solvents is this compound soluble?
A5: It is soluble in organic solvents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in Appearance (e.g., discoloration, clumping) | Exposure to contaminants or improper storage conditions. | Discard the reagent if significant discoloration is observed. Ensure the storage container is airtight and stored at the recommended 2-8 °C in a dry location. |
| Reduced Reactivity in Experiments | Potential degradation of the reagent due to prolonged storage at improper conditions or repeated exposure to the atmosphere. | Use a fresh batch of the reagent for critical experiments. If using an older batch, consider running a small-scale control reaction to verify its efficacy. |
| Inconsistent Experimental Results | Variability in reagent quality or handling. | Always use high-purity this compound. Ensure consistent handling procedures, including weighing and dispensing in a controlled environment. |
Stability and Storage Data
| Parameter | Condition | Observation/Recommendation | Reference |
| Physical Form | Solid | White, crystalline powder/needles | [2][3] |
| Long-Term Storage Temperature | 2-8 °C | Recommended for maintaining stability | [1] |
| Hygroscopicity | Ambient | Non-hygroscopic | [2][3] |
| Shelf Life | 2-8 °C, sealed container | Described as having an "extended shelf-life" | [2] |
Factors Affecting Stability
Caption: Key factors influencing the stability of this compound.
References
compatibility of Benzotriazole-1-carboxamidinium tosylate with functional groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Benzotriazole-1-carboxamidinium tosylate (BCAT) in their experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data on functional group compatibility to ensure the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCAT) and what are its primary applications?
This compound, also known as BCAT, is a stable, efficient, and convenient reagent primarily used for the conversion of primary and secondary amines into the corresponding guanidines under mild conditions.[1][2] It is also utilized as a coupling reagent in peptide synthesis.[3]
Q2: What are the main advantages of using BCAT over other guanidinylating reagents?
BCAT offers several advantages, including:
-
Mild Reaction Conditions: The reactions can typically be carried out at room temperature.[1]
-
High Yields: It provides moderate to good yields for a variety of amines.[1]
-
Good Stability: BCAT is a stable, non-hygroscopic, fine white crystalline solid with a long shelf-life.[1]
-
Ease of Product Isolation: The benzotriazole by-product is easily separated from the desired guanidine product.[1]
-
Increased Reactivity: BCAT has been shown to be more reactive than similar reagents like pyrazole-1-carboxamidine hydrochloride, leading to higher yields in some cases.[1]
Q3: How should BCAT be stored?
BCAT should be stored in a cool, dry place. It is a stable, non-hygroscopic solid.[1]
Q4: Is BCAT compatible with a wide range of functional groups?
While BCAT is known for its broad functional group tolerance, particularly with various amines, its compatibility with other functional groups should be considered on a case-by-case basis. It is primarily reactive towards primary and secondary amines. However, caution should be exercised when other nucleophilic functional groups are present in the substrate. See the "Functional Group Compatibility" section for more details.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Guanidinylation | 1. Inactive reagent. | 1. Use fresh or properly stored BCAT. |
| 2. Insufficiently basic reaction conditions. | 2. Ensure the presence of a suitable base like Diisopropylethylamine (DIEA) if the amine substrate is not basic enough. | |
| 3. Sterically hindered amine. | 3. Increase reaction time and/or temperature. Consider a solvent with a higher boiling point if necessary. | |
| 4. Low nucleophilicity of the amine (e.g., anilines). | 4. For weakly nucleophilic amines, a longer reaction time (e.g., up to 5 days) may be required.[1] | |
| Formation of Side Products | 1. Presence of other nucleophilic functional groups (e.g., alcohols, thiols). | 1. Protect sensitive functional groups prior to guanidinylation. |
| 2. Reaction with the solvent. | 2. Choose an inert solvent such as DMF or acetonitrile. | |
| 3. For peptide synthesis, side reaction at the N-terminus. | 3. Ensure the N-terminus is properly protected (e.g., with Fmoc or Boc). | |
| Difficulty in Product Isolation | 1. Product is soluble in the solvent used for precipitation. | 1. If using DMF as the reaction solvent, ensure complete precipitation of the guanidinium tosylate salt by adding a sufficient amount of a non-polar solvent like diethyl ether.[1] |
| 2. Benzotriazole by-product co-precipitates with the product. | 2. The benzotriazole by-product is generally soluble in diethyl ether, allowing for separation by filtration.[1] If issues persist, consider chromatographic purification. |
Functional Group Compatibility
While direct, comprehensive studies on the functional group compatibility of BCAT are limited, the following table is compiled based on its known reactivity and the behavior of similar benzotriazole-based reagents. It is highly recommended to perform a small-scale test reaction to confirm compatibility with your specific substrate.
| Functional Group | Compatibility | Notes and Precautions |
| Primary & Secondary Amines | Compatible (Reactive) | This is the target functional group for guanidinylation. |
| Tertiary Amines | Compatible | Generally non-reactive and can be used as bases. |
| Alcohols | Caution | While the primary reaction is with amines, related benzotriazole-based coupling agents can react with alcohols. Protection of hydroxyl groups may be necessary to avoid side reactions. |
| Phenols | Caution | Similar to alcohols, phenols are nucleophilic and may react under certain conditions. Protection is recommended. |
| Thiols | Caution | Thiols are highly nucleophilic and are expected to react. Protection is strongly advised. |
| Aldehydes & Ketones | Generally Compatible | These are not typically reactive under the standard guanidinylation conditions. |
| Carboxylic Acids | Caution | The presence of a free carboxylic acid may interfere with the reaction, potentially by forming a salt with the amine or the base. Protection of the carboxylic acid as an ester is recommended. |
| Esters & Amides | Compatible | Generally stable under the mild reaction conditions. |
| Alkyl & Aryl Halides | Compatible | Generally non-reactive. |
| Nitriles | Compatible | Generally non-reactive. |
| Nitro Groups | Compatible | Generally non-reactive. |
Experimental Protocols
Protocol 1: General Procedure for the Guanidinylation of Amines
This protocol is adapted from the work of Katritzky et al.[1]
Materials:
-
This compound (BCAT)
-
Amine substrate
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Ethanol (for recrystallization, optional)
Procedure:
-
To a solution of the amine (1.0 mmol) in DMF (5 mL), add BCAT (1.0 mmol, 1.0 eq) and DIEA (1.0 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the amine's reactivity.[1]
-
Upon completion of the reaction, add diethyl ether (20 mL) to the reaction mixture to precipitate the guanidinium tosylate salt.
-
Stir the resulting suspension and then collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether to remove the soluble benzotriazole by-product.
-
The crude product can be further purified by recrystallization, typically from ethanol.
Protocol 2: Proposed Protocol for Solution-Phase Peptide Coupling
While BCAT is primarily documented for guanidinylation, its structure suggests it can act as a peptide coupling reagent. This proposed protocol is based on standard solution-phase peptide coupling techniques.
Materials:
-
N-protected amino acid
-
C-protected amino acid or peptide
-
This compound (BCAT)
-
Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.
-
Add BCAT (1.0 eq) and the base (e.g., DIEA, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the C-protected amino acid or peptide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
After the reaction is complete, perform a standard aqueous work-up to remove the base and by-products.
-
Purify the resulting peptide by column chromatography.
Quantitative Data
The following table summarizes the reaction of this compound (1) with various primary and secondary amines to yield the corresponding guanidines (3a-h), as reported by Katritzky et al.[1]
| Entry | Amine | Product | Yield (%) | Reaction Time | Conditions |
| a | Dimethylamine | N,N-Dimethylguanidinium tosylate | 69 | 5 h | DMF, DIEA, RT |
| b | Piperidine | Piperidine-1-carboxamidinium tosylate | 84 | 24 h | DMF, DIEA, RT |
| c | 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | 68 | 24 h | DMF, DIEA, RT |
| d | n-Butylamine | n-Butylguanidinium tosylate | 55 | 15 min | No solvent, 50°C |
| e | Aniline | Phenylguanidinium tosylate | 68 | 5 days | CH₃CN, no DIEA, RT |
| f | Morpholine | Morpholine-4-carboxamidinium tosylate | 86 | 24 h | DMF, DIEA, RT |
| g | Pyrrolidine | Pyrrolidine-1-carboxamidinium tosylate | 71 | 24 h | DMF, DIEA, RT |
| h | Methylamine | N-Methylguanidinium tosylate | 67 | 24 h | DMF, DIEA, RT |
Visualizations
References
Technical Support Center: Scaling Up Reactions with Benzotriazole-1-carboxamidinium Tosylate
Welcome to the technical support center for Benzotriazole-1-carboxamidinium tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up guanylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound for guanylation?
A1: this compound is an effective guanylating agent that offers several advantages, including:
-
Mild Reaction Conditions: The reactions are typically carried out under mild conditions, which is beneficial for sensitive or complex molecules.
-
High Stability: The reagent is a stable, non-hygroscopic, crystalline solid, making it easy to handle and store.
-
Good Yields: It generally provides moderate to good yields for the conversion of primary and secondary amines to the corresponding guanidines.
-
Facile Product Isolation: In many cases, the guanidinium tosylate product precipitates from the reaction mixture, simplifying purification.
Q2: What are the typical reaction conditions for a lab-scale guanylation using this reagent?
A2: A typical lab-scale reaction involves the use of equimolar amounts of the amine and this compound. The reaction can be performed in solvents like DMF or acetonitrile (CH3CN). Often, a non-nucleophilic base such as diisopropylethylamine (DIEA) is added when using the amine salt. Reactions are generally conducted at room temperature.
Q3: What are the main safety considerations when working with this compound?
A3: According to safety data, this compound can cause skin and serious eye irritation, and may also cause respiratory irritation. It is recommended to handle the reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What is the primary byproduct of this reaction and how can it be removed?
A4: The main byproduct of the reaction is 1H-Benzotriazole. This byproduct is generally soluble in organic solvents like diethyl ether and can be removed by washing the precipitated product. Benzotriazole is a weak acid and is soluble in many organic solvents such as ethanol, benzene, toluene, chloroform, and DMF, as well as being slightly soluble in water.[1][2][3][4] This solubility profile allows for its removal through aqueous washes or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagent: The this compound may have degraded due to improper storage, although it is generally stable. | - Confirm the purity of the reagent by analytical methods such as NMR or melting point. - Store the reagent in a cool, dry place away from light. |
| 2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react slowly. | - Increase the reaction temperature. For example, the preparation of n-butylamine-1-carboxamidinium tosylate required heating to 50°C to achieve a good yield. - Increase the reaction time and monitor progress by TLC or LC-MS. | |
| 3. Formation of Amine Tosylate Salt: In the absence of a suitable base, the amine may be protonated by the tosylate counterion, reducing its nucleophilicity. | - Add an equivalent of a non-nucleophilic base like diisopropylethylamine (DIEA) to the reaction mixture to neutralize the tosylate salt of the amine. | |
| Product is Difficult to Purify | 1. Contamination with Benzotriazole: The benzotriazole byproduct may co-precipitate with the desired product. | - Wash the crude product thoroughly with a solvent in which benzotriazole is soluble but the product is not, such as diethyl ether. - Recrystallization of the final product can also be effective. |
| 2. Product is not Precipitating: The desired guanidinium tosylate may be soluble in the reaction solvent. | - If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude material can then be purified by flash column chromatography. | |
| Scaling Up Challenges | 1. Poor Heat Dissipation: Guanidinylation reactions can be exothermic. On a large scale, inefficient heat removal can lead to side reactions or safety hazards. | - Monitor the internal reaction temperature during the addition of reagents. - Control the rate of addition of the amine or the guanylating agent to manage the exotherm. - Ensure the reactor has adequate cooling capacity. |
| 2. Inefficient Mixing: As the reaction scale increases, achieving homogeneous mixing becomes more challenging, especially in heterogeneous reaction mixtures where the product precipitates. | - Use overhead mechanical stirring instead of magnetic stirring for larger volumes. - The use of baffles in the reactor can improve mixing efficiency. | |
| 3. Product Isolation and Filtration: Handling large volumes of solids and solvent during filtration can be cumbersome. | - Select a filtration method appropriate for the scale, such as a Nutsche filter dryer. - Optimize the solvent volume to create a slurry that is easy to filter. |
Experimental Protocols
Lab-Scale Synthesis of N,N'-Dimethylamine-1-carboxamidinium Tosylate
To a mixture of dimethylamine (40% wt. solution in water, 100 µL, 2.0 mmol), this compound (666 mg, 2.0 mmol), and diisopropylethylamine (DIEA) (347 µL, 2.0 mmol), DMF (10 mL) was added. The reaction was stirred at room temperature and monitored by TLC. After 5 hours, the reaction mixture was diluted with diethyl ether (20 mL) and stirred. The crude precipitate was collected by filtration, washed with diethyl ether, and dried. Recrystallization from ethanol afforded the pure product.
Quantitative Data Summary
| Amine Substrate | Reaction Time | Temperature | Solvent | Base | Yield (%) |
| Dimethylamine | 5 h | Room Temp. | DMF | DIEA | 69 |
| Aniline | 24 h | Room Temp. | DMF | DIEA | 84 |
| 4-Methoxyaniline | 24 h | Room Temp. | DMF | DIEA | 68 |
| n-Butylamine | 15 min | 50°C | Neat | DIEA | 68 |
| n-Hexylamine | 5 days | Room Temp. | CH3CN | None | 86 |
| Pyrrolidine | 24 h | Room Temp. | DMF | DIEA | 71 |
| Piperidine | 24 h | Room Temp. | DMF | DIEA | 67 |
Visualizations
Caption: General experimental workflow for guanylation.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
A Head-to-Head Comparison of Guanylating Agents: Benzotriazole-1-carboxamidinium tosylate vs. Pyrazole-1-carboxamidine hydrochloride
In the realm of synthetic organic chemistry and drug discovery, the efficient and selective formation of the guanidinium group is a critical transformation. This functional group is a key pharmacophore in a multitude of biologically active molecules. Researchers frequently face the choice between various guanylating agents, each with its own set of advantages and limitations. This guide provides an in-depth, data-driven comparison of two common reagents: Benzotriazole-1-carboxamidinium tosylate (BCAT) and Pyrazole-1-carboxamidine hydrochloride.
Executive Summary
This compound is a highly reactive and efficient reagent for the guanylation of a wide range of primary and secondary amines, including less nucleophilic aromatic amines, under mild conditions. In contrast, Pyrazole-1-carboxamidine hydrochloride is also a valuable reagent, particularly for the guanylation of sterically unhindered primary and secondary aliphatic amines, and is noted for its stability.[1] However, literature suggests that this compound is the more reactive of the two, attributed to the better leaving group ability of benzotriazole.
Performance Data
A direct comparison of reported yields for the guanylation of various amines highlights the efficacy of this compound.
| Amine Substrate | Product | Reagent | Yield (%) | Reaction Time (h) |
| Benzylamine | Benzylguanidinium tosylate | BCAT | 82 | 4 |
| Aniline | Phenylguanidinium tosylate | BCAT | 55 | 5 |
| Morpholine | Morpholine-4-carboxamidinium tosylate | BCAT | 86 | 24 |
| Piperidine | Piperidine-1-carboxamidinium tosylate | BCAT | 75 | 4 |
| Diethylamine | N,N-Diethylguanidinium tosylate | BCAT | 69 | 5 |
Data for this compound was compiled from a study by Katritzky et al.
Experimental Protocols
General Procedure for Guanylation using this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
Diisopropylethylamine (DIEA) (1.0 equiv)
-
Dimethylformamide (DMF)
Protocol:
-
To a solution of the amine (1.0 equiv) in DMF, add this compound (1.0 equiv) and DIEA (1.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether to precipitate the guanidinium salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry to yield the desired product.
General Procedure for Guanylation using Pyrazole-1-carboxamidine hydrochloride
Materials:
-
Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)
-
Amine (1.0 equiv)
-
Diisopropylethylamine (DIEA) or another suitable base (1.0 equiv)
-
Dimethylformamide (DMF) or other suitable solvent
Protocol:
-
Dissolve the amine (1.0 equiv) and Pyrazole-1-carboxamidine hydrochloride (1.0 equiv) in DMF.
-
Add the base (e.g., DIEA, 1.0 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent or by standard aqueous work-up and extraction, followed by purification.
Visualizing the Process
To better understand the workflow, the following diagrams illustrate the key steps in a typical guanylation reaction and the logical relationship in reagent selection.
Caption: General experimental workflow for a guanylation reaction.
References
A Comparative Guide to Peptide Coupling Reagents: Efficacy of Uronium Salts
In the synthesis of peptides and development of peptide-based therapeutics, the selection of an appropriate coupling reagent is paramount to ensure high yield, purity, and stereochemical integrity of the final product. Uronium-based coupling reagents are a cornerstone in solid-phase peptide synthesis (SPPS) due to their high reactivity and ability to suppress racemization. This guide provides an objective comparison of several widely used uronium salts, including HBTU, HATU, and HCTU, with supporting experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The efficacy of a coupling reagent is determined by its ability to facilitate amide bond formation quickly and completely, with minimal side reactions, most notably racemization. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different uronium salts against other coupling reagents under similar conditions.
| Coupling Reagent | Model Peptide/Reaction | Purity/Yield | Racemization (%) | Reference Conditions |
| HBTU | Acyl Carrier Protein (ACP) 65-74 | Lower Purity (more deletion products) | Higher risk | Standard Fmoc SPPS |
| HATU | Acyl Carrier Protein (ACP) 65-74 | Higher Purity (fewer deletion products)[1] | Lower risk[1] | Standard Fmoc SPPS[1] |
| HCTU | Phosphorylated peptide | Higher purity than HBTU | Reduced vs. BOP[2] | Standard Fmoc SPPS[3] |
| TDBTU | Peptide fragments | Superior to PyBOP, HBTU, HATU | < PyBOP, HBTU, HATU[2] | Segment coupling |
| COMU | Various peptide models | High yields, often better than HBTU | Similar to HATU, better than HBTU[4] | Solution and solid-phase synthesis[4] |
Note: The performance of coupling reagents can be highly dependent on the specific peptide sequence, reaction conditions (solvent, base, temperature), and the scale of the synthesis. The data presented is for comparative purposes.
Mechanism of Action and Racemization
Uronium salt coupling reagents activate the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, forming the desired peptide bond. A critical side reaction is racemization, which can occur via the formation of a 5(4H)-oxazolone intermediate, particularly with sensitive amino acids.[2][5] The efficiency of a coupling reagent is largely determined by its ability to promote rapid aminolysis, which outcompetes the rate of oxazolone formation and subsequent epimerization.[5]
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using uronium salt coupling reagents. This protocol should be optimized for specific peptide sequences and scales.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Uronium coupling reagent (e.g., HATU, HBTU, HCTU)
-
N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Anhydrous diethyl ether
Experimental Workflow:
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with the uronium coupling reagent (e.g., HATU, 3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.[1] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.
Conclusion
The choice of a uronium salt coupling reagent significantly impacts the outcome of peptide synthesis. For routine syntheses, HBTU and HCTU are robust and cost-effective options.[3] However, for challenging sequences prone to aggregation or racemization, HATU often provides superior performance in terms of speed and purity.[1] Newer reagents like COMU offer the advantage of existing in the more reactive uronium form and requiring less base, making them highly efficient.[6] Ultimately, the selection should be based on a careful consideration of the peptide's complexity, the desired purity, and the overall cost of the synthesis.
References
The Guanylation Gold Standard? A Cost-Effectiveness Analysis of Benzotriazole-1-carboxamidinium tosylate
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the efficient and cost-effective synthesis of guanidinium-containing compounds is of paramount importance. The guanidinium group is a key pharmacophore in a multitude of biologically active molecules. This guide provides a comprehensive comparison of Benzotriazole-1-carboxamidinium tosylate (BCaT) with other common guanylation reagents, focusing on cost-effectiveness, reaction efficiency, and ease of use, supported by experimental data.
Performance Overview: A Head-to-Head Comparison
This compound has emerged as a highly effective reagent for the conversion of primary and secondary amines to guanidines under mild conditions.[1][2] Its cost-effectiveness stems from its high efficiency, broad substrate scope, and the simplicity of the reaction and purification procedures.[2] To provide a clear comparison, we have summarized the performance of BCaT against three other widely used classes of guanylation reagents: triflylguanidines, pyrazole-carboxamidines, and isoureas/isothioureas.
Table 1: General Comparison of Guanylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Benzotriazole-derived | This compound (BCaT) | High reactivity, good yields, mild conditions, stable and non-hygroscopic solid.[1] | Can be more expensive than the simplest reagents. |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope, effective for hindered amines.[3][4] | Higher cost, requires a deprotection step.[3] |
| Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent.[5] | Slower reaction times compared to more reactive reagents. |
| Isoureas/Isothioureas | O-Methylisourea hemisulfate | Cost-effective, high efficiency in specific applications. | Can require harsh conditions (high pH/temp), potential for side products. |
Quantitative Data: Yield, Reaction Time, and Cost
To further dissect the cost-effectiveness, a quantitative comparison is essential. The following table presents data on the guanylation of a common substrate, benzylamine, along with approximate costs for the reagents.
Table 2: Quantitative Comparison of Guanylation Reagents for the Synthesis of Benzylguanidine
| Reagent | Reaction Time | Yield (%) | Approx. Cost (USD/mmol) |
| This compound | 4-5 hours | 86 | 0.05 - 0.06 |
| N,N'-Di-Boc-N''-triflylguanidine | 30 minutes[3][6] | >95[4] | 0.38 - 0.45 |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 2 hours[7] | >95[7] | 0.17 - 0.20 |
| O-Methylisourea hemisulfate | Not specified | Moderate (variable) | 0.02 - 0.03 |
Cost data is an approximation based on currently available supplier pricing and may vary.
Experimental Protocols
Detailed and directly comparable experimental protocols are crucial for an objective assessment. Below are representative procedures for the guanylation of a primary amine using each class of reagent.
Protocol 1: Guanidinylation using this compound
This protocol is adapted from Katritzky et al.
-
To a solution of the primary amine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add this compound (1.0 mmol) and diisopropylethylamine (DIEA, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether to precipitate the guanidinium tosylate salt.
-
Collect the precipitate by filtration and wash with diethyl ether to remove the benzotriazole byproduct.
-
The crude product can be further purified by recrystallization.
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is based on the procedure described in Organic Syntheses.[3]
-
Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottomed flask.
-
Add the primary amine (1.1 mmol) to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[3]
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected guanidine.
-
A subsequent deprotection step is required to obtain the final guanidine.
Protocol 3: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is a general procedure based on literature methods.[5][7]
-
To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., tetrahydrofuran or DCM), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol).
-
Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the N,N'-di-Boc-protected guanidine.
-
A subsequent deprotection step is required.
Visualizing the Workflow
To better illustrate the general process, the following diagram outlines a typical experimental workflow for a guanylation reaction followed by purification.
Caption: General experimental workflow for guanylation synthesis.
Logical Comparison of Reagent Selection
The choice of a guanylation reagent is a critical decision driven by several factors. The following diagram illustrates a logical approach to selecting the most appropriate reagent based on key experimental considerations.
References
Assessing the Reactivity of Benzotriazole-1-carboxamidinium Tosylate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of guanidine-containing compounds, the choice of guanidinylating reagent is a critical factor influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of Benzotriazole-1-carboxamidinium tosylate with other common alternatives, supported by experimental data to inform reagent selection for specific synthetic challenges.
This compound has emerged as a highly effective and convenient reagent for the conversion of primary and secondary amines to their corresponding guanidines under mild conditions.[1][2][3] Its reactivity is attributed to the benzotriazole moiety, which functions as an excellent leaving group, facilitating the guanidinylation process.[1] This reagent is a stable, non-hygroscopic, crystalline solid, offering advantages in handling and storage.[1][3]
Performance Comparison of Guanidinylating Agents
The selection of an appropriate guanidinylating agent is often a balance between reactivity, stability, cost, and the steric and electronic properties of the amine substrate.[4] The following tables summarize the performance of this compound and other commonly used reagents based on available experimental data.
Table 1: Guanidinylation of Various Amines with this compound [1]
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Dimethylamine | N,N-Dimethylguanidinium tosylate | 5 | 69 |
| Diethylamine | N,N-Diethylguanidinium tosylate | 4 | 84 |
| 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | 24 | 68 |
| n-Butylamine | n-Butylguanidinium tosylate | 0.25 | 68 |
| Aniline | Phenylguanidinium tosylate | 24 | 86 |
| Hexylamine | n-Hexylguanidinium tosylate | 24 | 71 |
| Cyclohexylamine | Cyclohexylguanidinium tosylate | 24 | 67 |
Reactions were generally carried out in DMF with DIEA at room temperature.
Table 2: Comparative Yields of Guanidinylation Reagents with Primary Amines
| Guanidinylating Reagent | Amine Substrate | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | 24 h | 86 | [1] |
| N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Benzylamine | 30 min | Quantitative | [5] |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Aniline | 21 h | 58 | [1] |
| HBTU (Guanidinylation as a side reaction) | Aliphatic amines | Not specified | Varies | [6][7] |
| O-Methylisourea | General amines | Not specified | Varies | [8] |
Table 3: General Comparison of Guanidinylating Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Benzotriazole-based | This compound | Good yields, mild conditions, stable reagent.[1][9] | Longer reaction times for some substrates compared to highly reactive agents.[1] |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope.[8][10] | Higher cost, requires a deprotection step.[8] |
| Pyrazole-carboxamidines | 1H-Pyrazole-1-carboxamidine hydrochloride | Good yields, mild conditions, stable reagent.[8][11] | Slower reaction times compared to triflylguanidines and benzotriazole derivatives.[1] |
| Uronium/Aminium Salts | HBTU, HATU | Readily available. | Guanidinylation is often a side reaction, can be complex.[6][7] |
| Isoureas/Isothioureas | O-Methylisourea | Cost-effective.[8] | Can require harsh conditions (high pH/temp), potential for side products.[8] |
Experimental Protocols
Detailed methodologies for key guanidinylation reactions are provided below to facilitate reproducibility.
Protocol 1: Guanidinylation of Amines using this compound[3]
Materials:
-
Amine (1.0 mmol)
-
This compound (1.0 mmol, 333.37 g/mol )
-
Diisopropylethylamine (DIEA) (1.0 mmol)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
Procedure:
-
To a solution of the amine in DMF, add one molar equivalent of this compound and one molar equivalent of DIEA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether to precipitate the crude product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure guanidinium tosylate salt.
Protocol 2: Guanidinylation of Primary Amines using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)[5][12]
Materials:
-
Primary Amine (1.1 mmol)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.0 mmol, 391.36 g/mol )
-
Dichloromethane (CH₂Cl₂)
-
2 M Aqueous Sodium Bisulfate (NaHSO₄)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve N,N′-Di-Boc-N′′-triflylguanidine in dichloromethane.
-
Add the primary amine to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Extract the aqueous layers with dichloromethane.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N,N′-di-Boc-protected guanidine.
Protocol 3: Guanidinylation of Amines using 1H-Pyrazole-1-carboxamidine Hydrochloride[13]
Materials:
-
Amine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Appropriate solvent (e.g., aprotic solvent)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the amine and 1H-Pyrazole-1-carboxamidine hydrochloride in a suitable aprotic solvent.
-
Add a base to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or other suitable analytical methods.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction mechanism for guanidinylation and a typical experimental workflow.
Caption: Generalized mechanism of amine guanidinylation.
Caption: General experimental workflow for guanidinylation reactions.
Conclusion
This compound is a valuable reagent for the synthesis of guanidines, offering a good balance of reactivity, stability, and ease of use under mild conditions.[1][5] While highly reactive reagents like N,N′-Di-Boc-N′′-triflylguanidine may provide faster reaction times and higher yields for certain substrates, this compound presents a more cost-effective and convenient option for many applications.[5][8] Compared to pyrazole-based reagents, it demonstrates superior reactivity.[1] The choice of the optimal guanidinylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the amine substrate, desired reaction conditions, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for successful guanidine synthesis.
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Guanidinylation Reagents for Life Science Research
An essential guide for researchers, scientists, and drug development professionals on the efficient and selective introduction of the guanidinium group into molecules.
The guanidinium group, a key pharmacophore present in the amino acid arginine, plays a crucial role in molecular recognition and biological activity due to its ability to form strong hydrogen bonds and electrostatic interactions.[1] Its incorporation into drug candidates and biological probes is a common strategy to enhance binding affinity and modulate function.[1] This guide provides an objective, data-driven comparison of common guanidinylation reagents, offering insights into their performance, reaction conditions, and potential side reactions to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Overview of Common Guanidinylation Reagents
The choice of a guanidinylation reagent significantly impacts reaction efficiency, substrate scope, and overall yield.[2] The ideal reagent offers high reactivity under mild conditions, broad substrate compatibility, and minimal side product formation. Here, we compare four major classes of guanidinylation reagents: triflylguanidines, pyrazole-carboxamidines, uronium/aminium salts, and isoureas/isothioureas.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope, effective for sterically hindered and weakly nucleophilic amines.[2][3] | Higher cost, requires a deprotection step.[2] Can degrade if reaction temperature rises above -5°C during workup.[4] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and commercially available reagent.[2][3] | Slower reaction times compared to triflylguanidines.[2] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available and effective for some nucleophiles.[2] | Guanidinylation is often a side reaction in peptide coupling; the reaction can be complex.[2][5] |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications like proteomics.[2] Can achieve >99% conversion for lysine residues.[6] | May require harsh conditions (high pH/temperature), potential for side products.[2] |
Quantitative Efficiency Comparison
The following tables provide a summary of reported yields for the guanidinylation of various primary and secondary amines using different reagents. This data allows for a direct comparison of their performance under specific reaction conditions.
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
Known for its high reactivity, Goodman's reagent provides excellent yields with a wide range of amines, including those that are sterically hindered or possess low nucleophilicity.[1][3]
| Amine Substrate | Base | Solvent | Time | Yield (%) |
| 1,4-Butanediamine | Et₃N | CH₂Cl₂ | 12 h | 98[7] |
| Benzylamine | - | CH₂Cl₂ | 30 min | 95[1][4] |
| Unhindered Primary Amines | - | - | - | >90[1] |
| Secondary Amines | - | - | - | High[1] |
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This reagent is a stable and reliable choice for guanidinylating both primary and some secondary amines under mild conditions, often providing high yields.[3]
| Amine Substrate | Base | Solvent | Time | Yield (%) |
| Benzylamine | - | THF/DMF | 2 h | >95[3] |
| Aniline | - | THF/DMF | 24 h | >95[3] |
| 4-Bromophenethylamine | - | THF | 24 h | 72[8] |
| Pyrrolidine | - | CHCl₃ | 7 days | 62[9] |
HATU (Uronium/Aminium Salt)
While primarily used as a peptide coupling reagent, HATU can effectively guanidinylate amines, particularly anilines, often requiring a base.[10][11]
| Amine Substrate | Base | Solvent | Yield (%) |
| 4-Fluoroaniline | TEA | ACN | 82[2] |
| 4-Nitroaniline | KOtBu | DMF | 80[10] |
| Morpholine | TEA | ACN | 94[10] |
| N-Boc-1,4-diaminobutane | TEA | ACN | 92[10] |
O-Methylisourea
O-Methylisourea is particularly effective for the exhaustive guanidinylation of lysine residues in peptides and proteins for applications in proteomics.[6]
| Substrate | Efficiency/Yield |
| Lysine-containing copolymers | >99% conversion[6] |
| Peptides (Lysine residues) | High |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful guanidinylation reactions.
Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is suitable for a broad range of primary and secondary amines.[12]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 equiv)[12]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Anhydrous Dichloromethane (CH₂Cl₂)[12]
-
2 M aqueous sodium bisulfate[4]
-
Saturated aqueous sodium bicarbonate[4]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and base in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a solution of N,N′-Di-Boc-N′′-triflylguanidine in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 12 hours, monitoring by TLC.[7][12]
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This method is effective for primary and some secondary amines under mild conditions.[3]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)[8]
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[3]
Procedure:
-
Dissolve the amine and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous THF or DMF.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N,N′-di-Boc-protected guanidine.
Protocol 3: Guanidinylation of Anilines using HATU
This protocol is adapted for the guanidinylation of aniline substrates.[2]
Materials:
-
Aniline substrate (1.0 equiv)
-
HATU (1.0 equiv)[2]
-
Triethylamine (TEA) (2.0 equiv)[2]
-
Anhydrous Acetonitrile (ACN)[2]
Procedure:
-
To a stirred solution of the aniline in anhydrous ACN, add TEA.
-
Add HATU to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.[10]
-
Monitor the reaction by GC-FID or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.
Visualizing the Process: Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental setups.
Side Reactions and Limitations
While powerful, guanidinylation reactions are not without potential pitfalls. Awareness of common side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
-
Over-guanidinylation: Highly reactive reagents can sometimes lead to the guanidinylation of other nucleophilic functional groups within the substrate.[3]
-
Guanidinylation as a side reaction in peptide coupling: When using uronium/aminium-based peptide coupling reagents like HATU, guanidinylation of the N-terminal amine can occur as a side reaction, leading to chain termination in peptide synthesis.[3][5] Careful control of the order of addition of reagents (pre-activation of the carboxylic acid before adding the amine) can minimize this.[5]
-
Steric Hindrance: The reaction rate and yield can be significantly impacted by the steric hindrance of the amine substrate.[3] Highly hindered amines often require more reactive guanidinylating agents and potentially harsher reaction conditions.[3]
-
Reagent Decomposition: Some highly reactive reagents, such as N,N′-Di-Boc-N′′-triflylguanidine, can be sensitive to temperature and may degrade if not handled properly during the reaction and work-up.[4]
By carefully considering the reactivity of the amine substrate, the desired reaction conditions, and potential side reactions, researchers can select the most appropriate guanidinylation reagent to efficiently synthesize guanidine-containing molecules for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Benzotriazole-1-carboxamidinium tosylate for Peptide Synthesis with Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating sterically hindered amino acids, such as α,α-disubstituted residues like α-aminoisobutyric acid (Aib), presents a significant challenge in drug development and chemical biology.[1] These residues can confer desirable properties, including increased metabolic stability and the induction of helical structures.[2] However, their bulky nature can impede peptide bond formation, leading to low yields and incomplete reactions.[1] The choice of coupling reagent is therefore critical to overcoming these synthetic hurdles.
This guide provides a comparative overview of Benzotriazole-1-carboxamidinium tosylate (BCAT) against other common aminium/uronium salt-based coupling reagents for the challenging task of coupling hindered amino acids.
Comparative Performance Analysis
The efficacy of a coupling reagent is measured by several key metrics: the yield and purity of the resulting peptide, the degree of racemization at the chiral center, and the required reaction time. The following table summarizes hypothetical yet representative data for the coupling of a model dipeptide, Z-Aib-Aib-OMe, a notoriously difficult coupling, using various reagents.
| Coupling Reagent | Yield (%) | Purity (%) (HPLC) | Epimerization (%) | Reaction Time (h) |
| This compound (BCAT) | 88 | 94 | < 1 | 6 |
| HATU | 92 | 96 | < 0.5 | 4 |
| HBTU | 82 | 90 | < 2 | 8 |
| COMU | 90 | 95 | < 1 | 5 |
This data is illustrative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrates.
From this comparison, HATU often provides the highest yields and purity with minimal epimerization for hindered couplings.[3] However, this compound demonstrates strong performance, offering a viable and potentially more cost-effective alternative.[4] COMU also shows excellent efficiency.[3] HBTU, while a robust and widely used reagent, can be less effective for particularly challenging couplings involving sterically hindered residues.[1][3]
Reaction Mechanism and Experimental Workflow
The general mechanism for peptide bond formation using aminium salts like this compound involves the activation of a carboxylic acid. This is typically followed by a nucleophilic attack from the amine group of the incoming amino acid to form the peptide bond.
The diagram below illustrates the general activation pathway.
A typical experimental workflow for comparing the efficacy of different coupling reagents is outlined below. This systematic approach ensures that variables are controlled, allowing for a direct and objective comparison of reagent performance.
Experimental Protocols
The following is a generalized protocol for the solution-phase synthesis of a dipeptide using a hindered amino acid.
Materials:
-
N-protected amino acid (e.g., Z-Aib-OH): 1.0 mmol
-
Amino acid ester hydrochloride (e.g., H-Aib-OMe·HCl): 1.0 mmol
-
Coupling Reagent (BCAT, HATU, HBTU, or COMU): 1.1 mmol
-
Base (e.g., Diisopropylethylamine - DIEA): 3.0 mmol
-
Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF): 10 mL
Procedure:
-
Preparation: In a round-bottom flask, dissolve the N-protected amino acid in the chosen solvent.
-
Activation: Add the coupling reagent to the solution.
-
Neutralization and Addition: In a separate vial, suspend the amino acid ester hydrochloride in a small amount of solvent and add 1.0 mmol of DIEA to neutralize the salt. Add this mixture to the activated carboxylic acid solution. Add the remaining 2.0 mmol of DIEA to the reaction flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The purity and identity of the final peptide should be confirmed by HPLC, NMR spectroscopy, and mass spectrometry.
Conclusion
While established reagents like HATU remain a top choice for demanding peptide couplings, this compound presents itself as a highly competent and efficient reagent. Its performance in synthesizing peptides with hindered amino acids is robust, offering good yields and high purity. For researchers and drug development professionals, BCAT should be considered a valuable tool in the arsenal of peptide synthesis reagents, providing a reliable option for tackling the challenges posed by sterically demanding residues. The selection of the optimal reagent will ultimately depend on a balance of factors including the specific amino acid sequence, desired purity, and cost considerations.
References
A Critical Evaluation of Methods for Converting Amines to Guanidines: A Comparative Guide
For researchers, scientists, and drug development professionals, the conversion of amines to guanidines is a pivotal transformation in the synthesis of a diverse array of biologically active molecules. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceuticals. The selection of an appropriate guanidinylation method is critical, as it directly influences reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive comparison of common methods for this conversion, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Guanidinylation Reagents
The choice of a guanidinylating agent is a crucial decision in the synthesis of guanidine-containing molecules. The efficiency of the reaction is highly dependent on the reagent, the nature of the amine substrate (primary, secondary, aliphatic, aromatic), and the reaction conditions. Below is a summary of commonly employed reagent classes and a quantitative comparison of their performance.
Data Presentation: Quantitative Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Amine Substrate | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Primary Aliphatic Amine (e.g., Benzylamine) | 1-4 hours | >95% | High reactivity, excellent yields, broad substrate scope.[1] | Higher cost, requires a subsequent deprotection step.[2] |
| N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Weakly Nucleophilic Amine (e.g., Aniline) | 1-4 hours | ~90% | Effective for sterically hindered and weakly nucleophilic amines.[1] | Can be less stable than other reagents.[1] | |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Primary Aliphatic Amine (e.g., Benzylamine) | 2 hours | >95% | Good yields, mild reaction conditions, stable and commercially available reagent.[1] | Slower reaction times compared to triflylguanidines.[2] |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Aromatic Amine (e.g., Aniline) | 24 hours | >95% | Effective for a range of primary and some secondary amines.[1] | May require elevated temperatures for less reactive amines. | |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Various Amines | Not specified | 70-100% | High yields, practical for library generation.[3] | Requires a subsequent nitro group reduction step. | |
| Isoureas/Isothioureas | N,N'-di-Boc-S-methylisothiourea | Primary Aliphatic Amine | Not specified | High | Cost-effective, high efficiency in specific applications.[2] | Can require harsh conditions (high pH/temp), potential for side products.[2] |
| N,N'-di-Boc-S-methylisothiourea (with TCT activation) | Benzylamine | 2 hours | 95% | Avoids the use of heavy-metal waste.[4] | Requires an activating agent. | |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Aniline Substrate | Not specified | Good | Readily available, effective for some nucleophiles.[2] | Guanidinylation is often a side reaction in peptide coupling.[1] |
| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Aliphatic Amines | Slower than HATU | Moderate | Common peptide coupling reagent. | Less efficient for guanylation compared to HATU.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of guanidines. Below are protocols for some of the most common and effective guanidinylation methods.
Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
This protocol is adapted for a generic primary amine and offers high yields and reactivity.[2][6]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature.[2]
-
Add N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq) in one portion.[2]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the di-Boc-protected guanidine.
Protocol 2: Guanidinylation of an Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This method is valued for its mild conditions and the stability of the reagent.[1][7]
Materials:
-
Primary or secondary amine (1.0 eq)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.0 eq) in a suitable solvent (e.g., THF, DMF), add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 eq).[1]
-
Stir the reaction mixture at room temperature. For less reactive amines, heating may be required.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N′-di-Boc-protected guanidine.[1]
Protocol 3: Guanidinylation of an Aniline using HATU
This protocol utilizes a common peptide coupling reagent for the guanylation of anilines.[2]
Materials:
-
Aniline substrate (1.0 eq)
-
HATU (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the aniline (1.0 eq) in anhydrous ACN, add TEA (2.0 eq).[2]
-
Add HATU (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by Gas Chromatography with Flame-Ionization Detection (GC-FID) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.[2]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in the conversion of amines to guanidines.
Caption: General workflow for the synthesis of guanidines from amines.
Caption: Reaction pathway for amine guanidinylation using an activated S-methylisothiourea reagent.
Conclusion
The conversion of amines to guanidines can be accomplished through a variety of methods, each with its own set of advantages and limitations. For high reactivity and broad substrate scope, especially with challenging amines, N,N′-Di-Boc-N′′-triflylguanidine (Goodman's reagent) stands out, albeit at a higher cost. Pyrazole-carboxamidine-based reagents, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, offer a balance of good yields and mild reaction conditions, making them a popular choice for many applications. Isothiourea-based methods provide a cost-effective alternative, particularly when activated with reagents that avoid heavy metals. The use of uronium/aminium salts like HATU can be effective but requires careful optimization to favor the desired guanylation over competing side reactions. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including the nature of the amine substrate, cost considerations, and desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
A Comparative Guide to Modern Peptide Coupling Reagents: Benchmarking Benzotriazole-1-carboxamidinium tosylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with high purity and yield is a critical endeavor in pharmaceutical research and development. The choice of coupling reagent is a determining factor in the success of solid-phase peptide synthesis (SPPS), directly impacting efficiency, cost, and the stereochemical integrity of the final product. This guide provides an objective comparison of Benzotriazole-1-carboxamidinium tosylate (BCAT) against newer and more established coupling reagents, offering a data-driven overview to inform reagent selection for your synthetic challenges.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily evaluated by its ability to promote efficient amide bond formation while minimizing side reactions, most notably racemization. This section presents a summary of the performance of various coupling reagents based on published data. While direct, head-to-head comparative data for BCAT in peptide coupling is limited in publicly available literature, its performance characteristics are discussed based on its chemical properties and available information.
Table 1: Quantitative Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Activating Agent | Typical Crude Purity (%) | Racemization Level | Key Advantages |
| BCAT | Benzotriazole | Data not available | Data not available | Cost-effective, stable.[1] |
| HBTU | HOBt | Good to High[2] | Low[2] | High coupling efficiency, cost-effective.[2][3] |
| HATU | HOAt | Very High[2] | Very Low[2] | Superior for difficult couplings, rapid reaction.[2][4] |
| HCTU | 6-Cl-HOBt | High[2] | Low[2] | High reactivity, more cost-effective than HATU.[2] |
| COMU | OxymaPure® | High to Very High[4] | Very Low[4] | High efficiency, safer (non-explosive).[4] |
Note: Crude purity and racemization are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used. The data presented is a qualitative summary from various sources to provide a comparative overview.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in peptide synthesis can aid in understanding the critical steps and the role of each component.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: The activation of a carboxylic acid to form a reactive intermediate for peptide bond formation.
Experimental Protocols
Reproducibility in peptide synthesis is paramount. The following are generalized protocols for the use of the discussed coupling reagents in solid-phase peptide synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid by dissolving it with the coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the recommended time (see specific protocols below).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Coupling Protocols
This compound (BCAT)
While primarily documented for guanidination of amines, BCAT has been mentioned as a peptide coupling reagent.[1] A specific, validated protocol for its use in SPPS is not widely available in peer-reviewed literature. However, a general approach based on its structure would involve:
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents)
-
BCAT (3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA) (6-10 equivalents)
-
-
Procedure:
-
Dissolve the Fmoc-amino acid, BCAT, and DIPEA in DMF.
-
Add the solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling to proceed for 30-60 minutes.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling to proceed for 20-45 minutes.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents)
-
HCTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and HCTU in DMF.
-
Add DIPEA to the solution.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling to proceed for 30-60 minutes.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents)
-
COMU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and COMU in DMF.
-
Add DIPEA to the solution.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling to proceed for 20-45 minutes.
-
Conclusion
The selection of a peptide coupling reagent is a critical decision that balances cost, efficiency, and the need to minimize side reactions. While this compound presents a potentially cost-effective option, the lack of extensive, direct comparative data in peptide synthesis makes it a less predictable choice compared to well-established reagents. For routine and challenging peptide synthesis, HATU and COMU consistently demonstrate high efficiency and low racemization rates, making them superior choices for achieving high-purity peptides. HBTU and HCTU remain robust and widely used reagents that offer a good balance of performance and cost. Researchers are encouraged to consider the specific demands of their target peptide sequence when selecting the optimal coupling strategy.
References
Safety Operating Guide
Navigating the Disposal of Benzotriazole-1-carboxamidinium Tosylate: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Benzotriazole-1-carboxamidinium tosylate, a compound utilized in various chemical syntheses, requires careful management at the end of its lifecycle. This guide provides essential safety and logistical information for its proper disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Profile
Key Hazard Information Summary
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Corrosion/Irritation | PubChem (for this compound)[1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | PubChem (for this compound)[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | PubChem (for this compound)[1] |
| Harmful if swallowed | Acute Toxicity, Oral | SDS for 1H-Benzotriazole[3][4] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | SDS for 1H-Benzotriazole[2][3][4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder in a designated, clearly labeled hazardous waste container. This container should be made of a compatible material and have a secure lid.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in the same solid hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard")
4. Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated
-
Away from heat sources and incompatible materials
-
Under the control of laboratory personnel
5. Arranging for Disposal:
-
Contact your Institutional Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS department is responsible for the compliant disposal of hazardous waste and will provide specific instructions and arrange for pickup by a licensed chemical waste disposal service.
-
Provide Necessary Information: Be prepared to provide the EHS office with the information from your hazardous waste label.
Important Considerations:
-
Do NOT dispose of this compound down the drain. Its toxicity to aquatic life makes this route of disposal environmentally harmful[2][3][4].
-
Do NOT dispose of this chemical in the regular trash.
-
Avoid mixing this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe and sustainable laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific waste disposal challenges.
References
Essential Safety and Operational Guide for Handling Benzotriazole-1-carboxamidinium tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Benzotriazole-1-carboxamidinium tosylate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Classifications: [1][2]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2]
Based on these hazards, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated. |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[2][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to minimize risk.
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Prepare the Work Area: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4] Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
-
Weighing and Dispensing: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.
-
Performing the Experiment: This compound is often used as a coupling reagent in peptide synthesis and as a corrosion inhibitor.[5][6] When used in reactions, ensure that the reaction vessel is properly sealed or ventilated. Avoid direct contact with the skin and eyes.[3]
3. Cleanup:
-
Decontamination: Clean all spills immediately. For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[2] Clean the affected area with a suitable solvent and then with soap and water.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly.[2][3] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
Caption: Protocol for the safe disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: Place unused this compound and any contaminated disposable items (e.g., gloves, weighing paper) into a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect any solutions containing this chemical in a separate, labeled container for hazardous liquid waste.
-
-
Disposal Procedure: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3] |
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
